m-PEG13-azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H55N3O13 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C27H55N3O13/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-29-30-28/h2-27H2,1H3 |
InChI Key |
MJRWWLRDMAXCFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
m-PEG13-Azide: A Technical Guide to its Application in Advanced Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical research, the precise and stable linkage of molecules is paramount. m-PEG13-azide has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the development of sophisticated therapeutics and research agents. This methoxy-terminated polyethylene glycol (PEG) linker, featuring a terminal azide group, is instrumental in creating covalent bonds with high specificity and efficiency through "click chemistry." The PEG component, with its 13 ethylene glycol units, confers favorable physicochemical properties, including enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1][2][3]
This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will delve into the fundamental principles of the bioorthogonal reactions it participates in, present detailed experimental protocols, and offer a comparative analysis of its utility in various research contexts.
Core Concepts: The Power of Click Chemistry
This compound is a key reagent in click chemistry, a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[4] The terminal azide group of this compound allows it to readily participate in two major types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring by joining an azide with a terminal alkyne in the presence of a copper(I) catalyst. CuAAC is highly efficient and offers excellent regioselectivity.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide. The release of ring strain drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.
The choice between CuAAC and SPAAC depends on the specific application and the sensitivity of the biomolecules involved.
Key Applications of this compound
The unique properties of this compound make it a valuable linker in several areas of research and drug development:
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The PEG chain's length and flexibility are critical for optimal ternary complex formation and efficient protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. This compound can be used to attach the drug to the antibody, often through site-specific conjugation methods. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic properties.
Surface Modification and Biomaterial Functionalization
The azide group of this compound can be used to functionalize surfaces of nanoparticles, liposomes, and other biomaterials. This allows for the attachment of targeting ligands, imaging agents, or other molecules to tailor the properties of the material for specific applications in drug delivery and diagnostics.
Quantitative Data and Comparative Analysis
While specific quantitative data for this compound is not extensively available in the literature, data from studies on similar PEG linkers can provide valuable insights into the impact of PEGylation on bioconjugate properties.
Table 1: Effect of PEG Linker Length on ADC Clearance and Cytotoxicity
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity Reduction (fold) |
| No PEG | ~8.5 | 1 |
| 4 kDa PEG | Not specified | 4.5 |
| 10 kDa PEG | Not specified | 22 |
Data synthesized from a study on Affibody-based drug conjugates. Note: This data is for longer PEG chains and is intended to illustrate the general trend of how PEGylation can affect ADC properties.
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.4 | 0.32 - 0.85 |
| HEPES | 7.5 | 0.55 - 1.22 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
Note: These are general rate constants for SPAAC reactions and may vary depending on the specific azide and cyclooctyne used.
Experimental Protocols
The following are representative protocols for bioconjugation using PEG-azide linkers, which can be adapted for this compound.
Protocol 1: Site-Specific Antibody Conjugation via SPAAC
This protocol describes the introduction of an azide handle onto an antibody and subsequent conjugation to a DBCO-functionalized molecule.
Materials:
-
Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., a suitable NHS ester of this compound)
-
DBCO-functionalized molecule of interest
-
Anhydrous DMSO
-
Spin desalting columns
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Azide Labeling of Antibody:
-
Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Remove excess, unreacted NHS ester using a spin desalting column.
-
-
SPAAC Reaction:
-
To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the DBCO-functionalized payload dissolved in a minimal amount of DMSO (final DMSO concentration should be below 10% v/v).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC using an SEC system to remove unreacted DBCO-payload and any potential aggregates.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction.
Materials:
-
Azide-containing molecule (e.g., this compound conjugate)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide and alkyne molecules in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide and alkyne molecules in the desired molar ratio in the reaction buffer.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as SEC, HPLC, or dialysis, to remove the catalyst and unreacted starting materials.
-
Conclusion
This compound is a highly valuable and versatile tool for researchers in the fields of bioconjugation, drug delivery, and materials science. Its ability to participate in efficient and specific click chemistry reactions, combined with the beneficial properties of the PEG linker, makes it an ideal choice for the construction of complex biomolecules such as PROTACs and ADCs. While more quantitative data on the specific performance of this compound would be beneficial, the established principles of PEGylation and click chemistry provide a strong foundation for its successful application in a wide range of research and development endeavors. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics and advanced diagnostic tools.
References
m-PEG13-azide: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of m-PEG13-azide for Researchers, Scientists, and Drug Development Professionals.
This compound is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern drug discovery and bioconjugation. Its unique properties make it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for utilization in "click chemistry" reactions. This guide provides a comprehensive overview of its molecular characteristics, relevant experimental protocols, and its application in targeted protein degradation.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 629.74 g/mol | [1] |
| Chemical Formula | C27H55N3O13 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥98.0% | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a prime example, is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG component of the linker can enhance solubility and improve cell permeability.
PROTAC Mechanism of Action
The signaling pathway for PROTAC-mediated protein degradation is a key concept in its application. A PROTAC molecule facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target. This ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This compound is frequently utilized in click chemistry, a class of reactions known for their high efficiency and selectivity. Specifically, the azide group of this compound can react with a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is a cornerstone of modular PROTAC synthesis.
General Protocol for PROTAC Synthesis via CuAAC
This protocol outlines the final ligation step in a PROTAC synthesis, where an alkyne-functionalized component (e.g., a POI ligand) is coupled with this compound, which is pre-conjugated to an E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (1.0 equivalent)
-
E3 ligase ligand-PEG13-azide (1.0 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation: In a reaction vessel, dissolve the alkyne-functionalized POI ligand and the E3 ligase ligand-PEG13-azide in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Reaction Initiation: To the solution from step 1, add the copper(II) sulfate pentahydrate, followed by the freshly prepared sodium ascorbate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water to remove the copper catalyst and other water-soluble components.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.
Experimental Workflow for CuAAC Reaction
The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for this compound.
References
Synthesis and Purification of m-PEG13-azide: A Technical Guide
This in-depth guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-azide with 13 ethylene glycol units (m-PEG13-azide). The content is tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation, offering detailed experimental protocols and structured data for practical application.
Introduction
Methoxy-poly(ethylene glycol)-azide (m-PEG-azide) derivatives are crucial reagents in bioconjugation and pharmaceutical sciences. The terminal azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the covalent attachment of PEG chains to proteins, peptides, small molecules, and other biological entities.[1][2] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[3] This guide focuses on the synthesis and purification of a discrete PEG linker, this compound.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding hydroxyl-terminated precursor, m-PEG13-OH.[3][4] The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, commonly a mesylate (methanesulfonyl) ester. In the second step, the mesylate group is displaced by an azide ion via a nucleophilic substitution reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of m-PEG-azide derivatives. Researchers should perform these procedures in a well-ventilated fume hood and adhere to all institutional safety guidelines.
Step 1: Synthesis of m-PEG13-mesylate (m-PEG13-OMs)
This procedure details the conversion of the terminal hydroxyl group of m-PEG13-OH to a mesylate ester.
Materials:
-
m-PEG13-OH
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Drying the Starting Material: Dry the m-PEG13-OH by azeotropic distillation with toluene under reduced pressure to remove any residual water.
-
Dissolution: Dissolve the dried m-PEG13-OH in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution in an ice-water bath.
-
Addition of Base: Add triethylamine (Et3N) to the cooled solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic phase sequentially with 2 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
-
Precipitation and Isolation: Dissolve the crude product in a minimal amount of DCM and precipitate by adding an excess of cold diethyl ether or MTBE. Collect the white solid product by vacuum filtration, wash with additional cold ether, and dry under vacuum.
Step 2: Synthesis of this compound (m-PEG13-N3)
This procedure describes the nucleophilic substitution of the mesylate group with an azide.
Materials:
-
m-PEG13-OMs (from Step 1)
-
Absolute Ethanol or Dimethylformamide (DMF)
-
Sodium Azide (NaN3)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the m-PEG13-OMs in absolute ethanol or DMF.
-
Addition of Azide: Add an excess of sodium azide to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically overnight) to ensure complete conversion.
-
Solvent Removal: After cooling to room temperature, remove the solvent by rotary evaporation.
-
Extraction: Dissolve the residue in DCM and wash with water to remove excess sodium azide and other inorganic salts.
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Precipitation and Isolation: Dissolve the crude product in a minimal amount of DCM and precipitate by adding an excess of cold diethyl ether or MTBE. Collect the final product, this compound, as a white solid or viscous oil by vacuum filtration or decantation, and dry under vacuum.
Purification and Characterization
Proper purification and characterization are essential to ensure the quality and reactivity of the final this compound product.
Purification Workflow
The general workflow for the purification of this compound after synthesis is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BIOZOL [biozol.de]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of m-PEG13-azide
This guide provides a comprehensive overview of the solubility characteristics of m-PEG13-azide, a heterobifunctional PEG linker crucial for the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter that influences the biological activity, bioavailability, and formulation of therapeutic molecules. For PEGylated compounds like this compound, the hydrophilic nature of the polyethylene glycol (PEG) chain generally enhances aqueous solubility. However, the overall solubility is also influenced by the terminal functional groups and the specific solvent system.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEG-azide compounds provides valuable insights. Generally, this compound and related compounds exhibit good solubility in a range of aqueous and organic solvents due to the hydrophilic PEG spacer.[1][2][3][4] The table below summarizes the available qualitative and representative quantitative solubility information for PEG-azide compounds.
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers | Soluble[1] | The hydrophilic PEG chain imparts good water solubility. For a representative Methoxy PEG Azide, solubility is reported as > 10 mg/mL. |
| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent used in bioconjugation reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another widely used polar aprotic solvent. For a representative Methoxy PEG Azide, solubility is reported as > 10 mg/mL. |
| Chloroform | Soluble | A common non-polar organic solvent. For a representative Methoxy PEG Azide, solubility is reported as > 10 mg/mL. |
| Dichloromethane (DCM) | Soluble | A common non-polar organic solvent. |
| Alcohols (e.g., Ethanol) | Less Soluble | Solubility in alcohols is generally lower compared to more polar solvents. |
| Ether | Not Soluble | PEG compounds typically exhibit poor solubility in ether. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a general framework for assessing the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMF, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
References
m-PEG13-azide mechanism of action in click chemistry
An In-depth Technical Guide to the Mechanism of Action of m-PEG13-azide in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the mechanisms, kinetics, and experimental protocols associated with this compound, a versatile hydrophilic linker, in the context of click chemistry. It is designed to serve as a technical resource for professionals engaged in bioconjugation, drug discovery, and materials science.
Introduction to this compound and Click Chemistry
This compound is a polyethylene glycol (PEG)-based linker that features a terminal azide group. The PEG component, consisting of 13 ethylene glycol units, imparts high water solubility and biocompatibility, making it an ideal tool for modifying biomolecules in aqueous environments.[1][2] The azide functional group is a key component for "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, modular, stereospecific, and simple to perform under benign conditions.[3][4]
The azide group's primary reactivity is in cycloaddition reactions with alkynes. This guide will focus on the two most prominent click chemistry reactions for this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are foundational for a wide range of applications, including the synthesis of antibody-drug conjugates (ADCs), PROTACs, peptide modifications, and the labeling of biomolecules for imaging and tracking.
Core Mechanisms of Action
The azide moiety of this compound serves as a handle for conjugation to alkyne-containing molecules through the formation of a stable triazole ring. The specific mechanism depends on the nature of the alkyne partner and the presence of a catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most well-known example of click chemistry, uniting a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. This reaction is not a concerted 1,3-dipolar cycloaddition; instead, it proceeds through a multi-step mechanism involving copper(I) acetylide intermediates.
Mechanism: The catalytic cycle begins with the formation of a copper(I) acetylide from a terminal alkyne. This intermediate then reacts with the azide (this compound) to form a six-membered copper-containing ring. This ring structure subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-triazole product and regenerate the copper(I) catalyst.
A crucial aspect of CuAAC is the requirement for a copper(I) catalyst. As Cu(I) is unstable and prone to oxidation to the inactive Cu(II) state, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent, most commonly sodium ascorbate, to generate Cu(I) in situ. To further stabilize the Cu(I) state and increase reaction efficiency, a coordinating ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with copper catalysts, especially for applications in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free variant of the azide-alkyne cycloaddition.
Mechanism: SPAAC leverages the high ring strain of a cyclooctyne (a cyclic alkyne) to drive the reaction with an azide. The release of this strain during the formation of the more stable triazole ring provides the thermodynamic driving force, eliminating the need for a catalyst. The reaction is a concerted [3+2] cycloaddition. Commonly used strained alkynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). The reaction is highly bioorthogonal, as neither azides nor strained alkynes are typically found in biological systems.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data: Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the required reaction speed and the biological context. The efficiency of these reactions is measured by their second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.
| Reaction Type | Reagent/Ligand | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| CuAAC | No Ligand | ~10⁰ - 10¹ | Baseline rate, highly dependent on conditions. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ~10² - 10³ | Standard ligand for organic solvents. | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ~10² - 10³ | Water-soluble ligand, ideal for bioconjugation. | |
| Bathophenanthroline disulfonate (BPS) | ~10¹ - 10² | Another water-soluble ligand option. | |
| SPAAC | DIBO (Dibenzocyclooctynol) | ~0.3 | One of the earlier strained cyclooctynes. |
| DIBAC/ADIBO | ~0.9 | Improved reactivity over DIBO. | |
| BCN (Bicyclo[6.1.0]nonyne) | ~1.0 | Good balance of stability and reactivity. | |
| DBCO (Dibenzocyclooctyne) | ~1 - 10 | Widely used due to high reactivity and stability. | |
| S-DIBO (Keto-DBCO) | ~3 - 3.5 | One of the fastest cyclooctynes. |
(Data compiled from reference. Note that rate constants can vary based on the specific azide, solvent, and temperature.)
Experimental Protocols
The following are generalized protocols that can be adapted for specific applications.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is suitable for labeling proteins, oligonucleotides, or other biomolecules containing a terminal alkyne with this compound.
1. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
Alkyne-modified Biomolecule: Dissolve in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL for proteins).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-100 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50-200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution in water immediately before use to prevent oxidation.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. A 2 to 10-fold molar excess of the PEG-azide is typically used.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ligand-to-copper ratio is 5:1 to protect the biomolecule and stabilize the catalyst.
-
Gently mix the solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final concentrations are typically in the range of: 0.1-1 mM CuSO₄, 0.5-5 mM Ligand, and 2.5-5 mM Sodium Ascorbate.
3. Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. Protect from light if using fluorescent molecules. The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
4. Purification:
-
Remove excess reagents and catalyst using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or ethanol precipitation for oligonucleotides.
Caption: General experimental workflow for CuAAC bioconjugation.
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol is simpler due to the absence of a catalyst system.
1. Preparation of Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a compatible solvent (DMSO or aqueous buffer).
-
Strained Alkyne-modified Biomolecule: Dissolve in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a known concentration.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with the this compound solution. A 1.5 to 5-fold molar excess of the azide is typically sufficient.
-
Gently mix the solution.
3. Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
4. Purification:
-
Purify the final conjugate using a method suitable for the biomolecule, such as size-exclusion chromatography or dialysis, to remove any unreacted PEG-azide.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in life sciences and drug development. Its utility stems from the robust and specific reactivity of the azide group in click chemistry reactions. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers rapid kinetics and high yields, making it ideal for ex vivo conjugations. For applications requiring high biocompatibility and for use in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) provides a metal-free alternative. A thorough understanding of their respective mechanisms, kinetics, and protocols enables scientists to effectively leverage this compound for the precise and efficient construction of complex bioconjugates.
References
Commercial Suppliers and Technical Applications of m-PEG13-azide: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG13-azide, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines commercial sources for this reagent, presents its key technical specifications, and details experimental protocols for its application in widely used bioorthogonal chemistry techniques.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a terminal azide group. The PEG chain, consisting of 13 ethylene glycol units, imparts increased hydrophilicity and biocompatibility to molecules it is conjugated with, which can enhance their solubility, stability, and pharmacokinetic profiles. The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] Specifically, the azide moiety readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the stable ligation of this compound to molecules containing alkyne or strained cyclooctyne groups, respectively.[2][3]
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes the key technical data from a selection of commercial vendors.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |
| MedchemExpress | HY-138717 | 98.0% | 631.75 | 1239588-11-4 | Billed as a PROTAC linker. |
| Conju-Probe | Not specified | >95% | 632.74 | 1239588-11-4 | Provided as a colorless oil to white solid, soluble in DCM, THF, DMF, and DMSO. |
| Ambeed | Not specified | Not specified | Not specified | Not specified | Provides NMR, HPLC, LC-MS, and UPLC data upon request. |
| BroadPharm | See related products | 98% (for m-PEG3-azide) | Varies by PEG length | Varies by PEG length | Offers a range of m-PEG-azides with different PEG lengths. |
| MedKoo Biosciences | 123671 (for Azido-PEG13-azide) | >98% | 684.79 | Not Available | This is a related di-azido PEG linker. |
| AChemBlock | Y231900 (for Amino-PEG13-azide) | 95% | 614.74 | 2803478-25-1 | This is a related amino and azido functionalized PEG linker. |
| Biopharma PEG | Varies | ≥95% | Varies | Varies | Offers a wide range of mPEG-Azide products with different molecular weights. |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its ability to act as a hydrophilic linker in bioconjugation reactions. Its applications span from the PEGylation of proteins and peptides to enhance their therapeutic properties, to its use as a flexible linker in the synthesis of PROTACs.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.
This protocol is a general guideline and may require optimization for specific molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, DMF, or water)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper(I)-stabilizing ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess of this compound (typically 1.5-5 equivalents).
-
Add the copper(I)-stabilizing ligand to the mixture.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC, to remove excess reagents and byproducts.
-
References
m-PEG13-azide: A Technical Guide to Stability and Storage
This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage conditions for m-PEG13-azide. Understanding these parameters is critical for ensuring the integrity and reactivity of this valuable PEGylation reagent in applications ranging from bioconjugation and drug delivery to materials science.
Core Concepts of this compound Stability
This compound is a methoxy-terminated polyethylene glycol derivative with a terminal azide group. The stability of this molecule is primarily influenced by the chemical reactivity of the azide functional group and the integrity of the polyethylene glycol backbone. Organic azides are energetic compounds and can be sensitive to heat, light, and certain chemical environments.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound and ensure its functionality. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Condition | Temperature | Duration | Form | Notes |
| Long-term Storage | -20°C | Up to 3 years | Pure form | Protect from moisture and light. |
| In Solvent | -80°C | Up to 6 months | In solvent | Use anhydrous, aprotic solvents. Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | In solvent | For shorter-term use. | |
| Shipping | Ambient | Short-term | Pure form | Should be stored at -20°C upon receipt. |
Stability Profile
While specific quantitative stability data for this compound under various stress conditions is not extensively published, the stability can be inferred from the general behavior of organic azides and polyethylene glycols.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can lead to the decomposition of the azide group, potentially releasing nitrogen gas. This decomposition can be accelerated by the presence of catalysts.
-
Light: Organic azides can be sensitive to UV light, which can induce photochemical reactions and degradation. It is crucial to store this compound in light-protected containers.
-
pH: While the PEG backbone is generally stable across a wide pH range, extreme pH values should be avoided. Strongly acidic conditions can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃)[1].
-
Incompatible Materials: Contact with certain metals, such as copper, lead, and brass, can lead to the formation of highly unstable and shock-sensitive metal azides[1]. Halogenated solvents and strong oxidizing or reducing agents should also be avoided.
Experimental Protocols
Protocol 1: General Handling of this compound
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood.
-
Utensils: Use non-metallic spatulas and tools to avoid the formation of metal azides[1].
-
Weighing: Weigh the required amount of this compound promptly and in a controlled environment to minimize exposure to atmospheric moisture.
-
Dissolution: Dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., DMF, DMSO, CH₂Cl₂) immediately before use.
-
Waste Disposal: Dispose of azide-containing waste according to institutional and local safety regulations. Do not mix azide waste with acidic waste[1].
Protocol 2: Assessment of this compound Integrity via ¹H NMR
This protocol provides a method to assess the presence and integrity of the azide functional group by converting it to a triazole, which has distinct signals in the ¹H NMR spectrum.
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a stoichiometric excess of a terminal alkyne (e.g., phenylacetylene) and a copper(I) catalyst (e.g., CuBr) or perform a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne derivative.
-
-
Reaction:
-
Allow the click chemistry reaction to proceed to completion. The reaction time will depend on the specific reactants and conditions.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the resulting triazole product.
-
Integrate the characteristic proton signals of the newly formed triazole ring and compare them to the integration of the methoxy (m-PEG) protons to determine the degree of azide functionality.
-
Visualizing Workflows and Pathways
Diagram 1: Safe Handling Workflow for this compound
References
An In-depth Technical Guide to PEGylation with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2] This modification can enhance drug solubility, extend circulation half-life, and reduce immunogenicity.[1][3] Among the various chemistries employed for PEGylation, the use of azide linkers, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful and versatile approach.[2] This guide provides a detailed technical overview of PEGylation utilizing azide linkers, including core chemical principles, experimental protocols, quantitative data, and visual representations of key processes.
The azide functionality is highly selective and stable under most biological conditions, making it an ideal chemical handle for bioconjugation. The "click chemistry" reaction between an azide and an alkyne to form a stable triazole linkage is highly efficient, regioselective, and can be performed in aqueous environments, making it suitable for modifying sensitive biomolecules like proteins, peptides, and oligonucleotides.
Core Chemistry: Azide-Alkyne Cycloaddition
The cornerstone of PEGylation with azide linkers is the azide-alkyne cycloaddition reaction, which forms a stable 1,2,3-triazole ring. There are two main variants of this reaction used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to exclusively yield the 1,4-disubstituted triazole isomer. The reaction is robust and proceeds with high yields, often exceeding 70-95% with proper optimization. To prevent oxidative damage to sensitive biomolecules, a copper-chelating ligand is often included in the reaction mixture.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) to react with the azide. The relief of ring strain drives the reaction forward without the need for a cytotoxic copper catalyst, making it particularly suitable for live-cell imaging and in vivo applications.
The choice between CuAAC and SPAAC depends on the specific application, the nature of the molecule to be PEGylated, and the tolerance for a copper catalyst.
Experimental Protocols
Detailed methodologies are crucial for successful PEGylation. Below are representative protocols for CuAAC-mediated PEGylation of a protein.
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein PEGylation
This protocol outlines the general steps for conjugating an azide-functionalized PEG to a protein containing an alkyne handle.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG reagent
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 500 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 500 mM in water)
-
Quenching solution (e.g., 100 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-PEG reagent. A common starting molar ratio is 1:3 (protein:PEG), though this should be optimized for each specific system.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand complex to the protein/PEG mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or LC-MS.
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Purify the final PEGylated conjugate using a suitable method to remove excess reagents and byproducts.
Characterization of PEGylated Proteins
The structural changes in a protein after PEGylation necessitate thorough characterization. Several analytical techniques can be employed to assess the degree of PEGylation, identify conjugation sites, and evaluate the stability and conformation of the conjugate.
Common Characterization Techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight after PEGylation.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight of the conjugate and the degree of PEGylation.
-
Liquid Chromatography (LC): Size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) can be used to separate and quantify different PEGylated species.
-
Peptide Mapping: Following enzymatic digestion (e.g., with trypsin), LC-MS/MS analysis can identify the specific amino acid residues where PEG has been attached.
Quantitative Data
The efficiency of PEGylation and the properties of the resulting conjugates are critical for their therapeutic application. The following tables summarize key quantitative data related to PEGylation with azide linkers.
| Parameter | Value | Conditions | Reference |
| Reaction Yield (CuAAC) | >70-95% | Optimized conditions | |
| Reaction Time (CuAAC) | 1-4 hours | Room temperature | |
| Copper Concentration (CuAAC) | 50-250 µM | In presence of ligand | |
| Sodium Ascorbate Concentration (CuAAC) | 5-10 fold excess over copper | Freshly prepared | |
| Yield (Thermal Azide-Alkyne Cycloaddition) | 93-99% | 60-80°C, with catalyst |
Table 1: Representative Reaction Conditions and Outcomes for Azide-Alkyne Cycloaddition.
| Property | Effect of PEGylation | Observation | Reference |
| Circulation Half-life | Increased | Slower clearance and prolonged circulation of PEGylated proteins. | |
| Bioavailability | Generally Increased | Reduced clearance through renal and hepatic pathways. | |
| Immunogenicity | Decreased | Shielding of epitopes on the protein surface. | |
| Solubility | Increased | Improved solubility of hydrophobic drugs. | |
| Enzymatic Degradation | Decreased | Steric hindrance protects from proteolytic enzymes. | |
| Receptor Binding | Can be reduced | Steric hindrance may interfere with binding affinity. |
Table 2: Pharmacokinetic and Pharmacodynamic Consequences of PEGylation.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified mechanism of the CuAAC reaction.
Caption: General experimental workflow for CuAAC PEGylation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
PEGylation with azide linkers via azide-alkyne cycloaddition offers a robust and efficient method for modifying therapeutic molecules. The high selectivity, stability of the resulting linkage, and mild reaction conditions make it a valuable tool in drug development. By carefully selecting the appropriate click chemistry approach (CuAAC or SPAAC) and optimizing reaction protocols, researchers can generate homogenous and well-characterized PEGylated therapeutics with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The continued development of novel azide and alkyne-containing PEG reagents and methodologies will further expand the applications of this powerful bioconjugation strategy.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG13-azide in Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of m-PEG13-azide for the bioconjugation of proteins. This document details the underlying chemical principles, experimental protocols for common applications, and methods for the characterization and purification of the resulting conjugates.
Introduction
This compound is a discrete polyethylene glycol (dPEG®) linker containing a terminal azide moiety. The methoxy-terminated PEG chain, consisting of 13 ethylene glycol units, imparts hydrophilicity to the conjugated protein, which can enhance solubility, reduce aggregation, and improve pharmacokinetic properties. The terminal azide group enables highly specific and efficient covalent attachment to proteins functionalized with a corresponding alkyne group via "click chemistry." This bioorthogonal reaction is a cornerstone of modern bioconjugation due to its high yield, selectivity, and compatibility with biological systems.
The two primary forms of click chemistry utilized with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[1][2]
The choice between CuAAC and SPAAC depends on the specific application, the nature of the protein, and the presence of other functional groups.
Applications
The versatility of this compound makes it a valuable tool in various areas of research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to attach cytotoxic payloads to antibodies, creating targeted cancer therapeutics. The PEG linker can improve the solubility and stability of the ADC.
-
PROTACs (Proteolysis Targeting Chimeras): As a component of the linker in PROTACs, this compound connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The length and composition of the PEG linker are critical for optimal ternary complex formation and subsequent protein degradation.[3][4]
-
Protein PEGylation: The attachment of this compound to a protein (PEGylation) can enhance its therapeutic properties by increasing its hydrodynamic size, which can lead to a longer circulation half-life and reduced immunogenicity.[5]
-
Fluorescent Labeling and Imaging: Fluorophores functionalized with an alkyne can be conjugated to proteins modified with this compound for use in various imaging applications.
Quantitative Data
While specific quantitative data for this compound is often embedded within broader experimental contexts, the following table summarizes typical parameters and expected outcomes based on the principles of click chemistry and protein PEGylation. It is important to note that optimal conditions should be determined empirically for each specific protein and application.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reactants | Protein-Alkyne + this compound | Protein-DBCO + this compound | |
| Molar Ratio (Linker:Protein) | 5-20 fold excess of this compound | 1.5-3 fold excess of this compound | , |
| Typical Protein Concentration | 1-5 mg/mL | 1-5 mg/mL | |
| Reaction Time | 1-4 hours | 4-24 hours | , |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | , |
| Typical Yield | >90% (with optimization) | >90% (with optimization) | |
| Catalyst | CuSO4 (e.g., 50 µM) + Reducing Agent (e.g., Sodium Ascorbate, 5 mM) + Ligand (e.g., THPTA, 250 µM) | None |
Experimental Protocols
The following are detailed protocols for the bioconjugation of proteins using this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of azides)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Quenching buffer (e.g., 100 mM EDTA, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the alkyne-modified protein is at a concentration of 1-5 mg/mL in an azide-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Freshly prepare the Sodium Ascorbate stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Prepare a premixed catalyst solution by combining the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO4/THPTA catalyst solution to the protein mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to chelate the copper catalyst.
-
-
Purification:
-
Remove excess reagents and the catalyst by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein
This protocol describes the copper-free conjugation of this compound to a protein functionalized with a DBCO group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the DBCO-modified protein is at a concentration of 1-5 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein.
-
Add a 1.5- to 3-fold molar excess of the this compound stock solution to the protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. Reaction times can be optimized based on the specific reactants.
-
-
Purification:
-
Remove excess this compound by size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualizations
Experimental Workflow for Protein Bioconjugation with this compound
Caption: General experimental workflow for protein bioconjugation using this compound.
PROTAC-Mediated Protein Degradation Pathway
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Characterization and Purification of this compound Protein Conjugates
Following the bioconjugation reaction, it is essential to purify the conjugate and characterize the extent of labeling.
Purification:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger protein conjugate from smaller, unreacted this compound and other reaction components.
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge. It can also be effective in separating species with different degrees of PEGylation.
Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation with this compound. A shift in the band corresponding to the protein will be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the successful conjugation and determining the degree of labeling (the number of PEG molecules attached per protein). By analyzing the intact mass of the conjugate, the precise mass shift corresponding to the addition of this compound can be determined.
-
NMR Spectroscopy: For detailed structural analysis, 1H NMR can be used to determine the degree of PEGylation by integrating the signal from the PEG ethylene glycol protons against a known protein signal.
Conclusion
This compound is a versatile and efficient reagent for the site-specific modification of proteins. Its application in bioconjugation, facilitated by the robust and bioorthogonal nature of click chemistry, enables the development of advanced therapeutics and research tools. The protocols and data presented in these application notes provide a foundation for researchers to successfully implement this compound in their work, with the understanding that optimization for each specific system is key to achieving the desired outcomes.
References
- 1. interchim.fr [interchim.fr]
- 2. glenresearch.com [glenresearch.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG13-azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in bioconjugation, drug development, and materials science.[2][3]
m-PEG13-azide is a hydrophilic, discrete-length polyethylene glycol (PEG) linker containing a terminal azide group. The PEG component enhances the solubility and pharmacokinetic properties of conjugated molecules, while the azide functionality allows for its precise ligation to alkyne-modified targets via CuAAC.[4] This document provides detailed application notes and protocols for the use of this compound in CuAAC reactions.
Core Applications
The versatility of this compound in CuAAC reactions lends itself to a variety of applications in research and drug development:
-
PEGylation of Biomolecules: Covalently attaching this compound to proteins, peptides, or oligonucleotides can improve their solubility, stability, and circulation half-life, while reducing immunogenicity.[5]
-
Antibody-Drug Conjugate (ADC) Development: As a flexible linker, this compound can be used to connect cytotoxic payloads to antibodies, creating targeted therapeutic agents.
-
PROTAC Synthesis: this compound is a suitable linker for synthesizing proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.
-
Surface Modification: Immobilizing biomolecules or small molecules onto surfaces for applications in diagnostics and biomaterials.
-
Fluorescent Labeling: Conjugating this compound to fluorescent probes for imaging and tracking of biomolecules.
Experimental Protocols
The following protocols provide a general framework for using this compound in CuAAC reactions. Optimization of reaction conditions is recommended for each specific application.
Protocol 1: General CuAAC Bioconjugation of an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been previously functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in the reaction buffer.
-
Prepare a stock solution of this compound in deionized water or a compatible organic solvent like DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A 2- to 10-fold molar excess over the protein is a good starting point.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Purification:
-
Upon completion, purify the PEGylated protein conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
-
Protocol 2: Small Molecule-Small Molecule Conjugation
This protocol is suitable for linking two small molecules, one functionalized with an alkyne and the other being this compound.
Materials:
-
Alkyne-functionalized small molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-functionalized small molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.
-
Add CuSO₄ (0.01-0.1 equivalents).
-
Add sodium ascorbate (0.1-0.5 equivalents).
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure conjugate.
-
Quantitative Data
The efficiency of CuAAC reactions is influenced by several factors including the nature of the substrates, reactant concentrations, catalyst, ligand, and solvent. The following table summarizes typical reaction conditions and expected outcomes for CuAAC bioconjugation reactions with PEG-azide linkers.
| Parameter | Typical Range | Expected Outcome/Considerations |
| This compound Concentration | 1.1 - 10 molar equivalents (relative to alkyne) | Higher excess can drive the reaction to completion but may complicate purification. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | Higher concentrations can increase reaction rates but also risk protein damage. |
| Sodium Ascorbate Concentration | 1 - 5 mM | A 5- to 10-fold excess over CuSO₄ is common to maintain the Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 5 molar equivalents (relative to copper) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Solvent System | Aqueous buffers (PBS, Tris), DMSO, DMF, t-BuOH/H₂O | Co-solvents like DMSO or DMF can aid in dissolving hydrophobic substrates. |
| Reaction Temperature | 4°C - 37°C | Room temperature is typical. Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Typically complete within 1-4 hours at room temperature. |
| Typical Yields | >90% | CuAAC reactions are known for their high efficiency and yields. |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical transformation in a typical CuAAC application involving this compound.
Caption: Experimental workflow for the bioconjugation of an alkyne-modified protein with this compound via CuAAC.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with m-PEG13-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC proceeds without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2][3] The reaction is driven by the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[4][5]
m-PEG13-azide is a hydrophilic, 13-unit polyethylene glycol (PEG) linker functionalized with a terminal azide group. This reagent is designed for use in SPAAC reactions to introduce a long, flexible, and water-soluble spacer between two conjugated molecules. The PEG chain can enhance the solubility and bioavailability of the resulting conjugate, reduce aggregation, and minimize steric hindrance, which is often beneficial in drug delivery systems, bioconjugation, and cell labeling applications.
These application notes provide an overview of SPAAC reactions involving this compound, quantitative data on reaction kinetics with various cyclooctynes, and detailed protocols for its use in bioconjugation.
Data Presentation: Reaction Kinetics of SPAAC
| Cyclooctyne Derivative | Common Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, suitable for applications requiring fast kinetics. |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Robust reactivity and good stability. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size and lower lipophilicity compared to DBCO and DIBO. |
| Biarylazacyclooctynone | BARAC | > 1.0 | Exceptionally fast reaction kinetics. |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives.
Experimental Protocols
The following are generalized protocols for the use of this compound in SPAAC-mediated bioconjugation. Optimization of reaction conditions (e.g., molar ratios, incubation time, and temperature) may be necessary for specific applications.
Protocol 1: General Bioconjugation with this compound
This protocol describes the conjugation of a cyclooctyne-modified molecule to this compound.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO-protein, BCN-small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.
-
Anhydrous DMSO or DMF for preparing stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Allow the this compound and the cyclooctyne-functionalized molecule to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration.
-
Add the this compound stock solution to the reaction mixture. A molar excess of 1.5 to 3 equivalents of the azide is recommended for efficient conjugation to a protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The optimal incubation time will depend on the reactivity of the chosen cyclooctyne and the concentration of the reactants.
-
The reaction progress can be monitored using appropriate analytical techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.
-
-
Purification:
-
Upon completion of the reaction, purify the conjugate to remove unreacted starting materials.
-
For protein conjugates, size-exclusion chromatography or dialysis are effective purification methods.
-
Protocol 2: Two-Step Protein Labeling
This protocol outlines the labeling of a protein with this compound, followed by conjugation to a cyclooctyne-containing probe.
Step 1: Introduction of an Azide Handle onto the Protein
This step is for proteins that do not already contain an azide group. If your protein is already azide-modified, proceed to Step 2. A common method is to use an NHS-ester functionalized azide to react with primary amines (lysine residues and the N-terminus) on the protein.
Step 2: SPAAC Reaction with a Cyclooctyne Probe
Materials:
-
Azide-modified protein
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the cyclooctyne-functionalized probe (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Ensure the azide-modified protein is in the appropriate reaction buffer at the desired concentration.
-
-
Reaction Setup:
-
Add the stock solution of the cyclooctyne-functionalized probe to the solution of the azide-modified protein. A 3 to 10-fold molar excess of the probe is typically recommended.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect from light if using a fluorescent probe.
-
-
Purification:
-
Remove the excess unreacted probe using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Mandatory Visualization
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC bioconjugation.
References
Application Notes and Protocols for m-PEG13-azide Labeling of Peptides and Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG13-azide is a discrete polyethylene glycol (PEG) reagent containing a terminal azide group, which is invaluable for the modification of biomolecules. The PEG component, consisting of 13 ethylene glycol units, enhances the hydrophilicity and bioavailability of peptides and oligonucleotides, potentially improving their pharmacokinetic properties. The terminal azide enables covalent conjugation to alkyne-modified molecules through highly efficient and specific "click chemistry" reactions.
This document provides detailed application notes and experimental protocols for the two primary methods of labeling with this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Labeling Chemistries
The azide group of this compound allows for two main types of bioorthogonal ligation reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage. CuAAC is known for its high reaction rates and yields.[1][2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide.[] The release of ring strain drives the reaction forward, making it ideal for applications where copper cytotoxicity is a concern, such as in living systems.[2]
Data Presentation: Labeling Efficiency
The efficiency of labeling peptides and oligonucleotides with m-PEG-azides is consistently high, often achieving quantitative or near-quantitative yields under optimized conditions. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions with PEG-azides. While specific data for this compound is limited, the presented data for similar PEG-azides provides a strong indication of expected performance.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Efficiency
| Biomolecule | Alkyne Modification | PEG-Azide | Catalyst System | Reaction Time | Yield (%) | Analytical Method |
| Peptide | Propargylglycine | m-PEG-azide | CuSO₄/Sodium Ascorbate | 5 hours | >95% | RP-HPLC |
| Peptide | N-terminal alkyne | m-PEG-azide | Copper wire | 5 hours | 100% | RP-HPLC[1] |
| Peptide | Azidolysine & Propargylglycine (for cyclization) | N/A | CuI/DIEA | N/A | 79% | Not Specified |
| Phage-displayed Peptide | Azide-functionalized unnatural amino acid | Biotin-PEG4-alkyne | CuSO₄/BTTAA | 3 hours | Quantitative | Streptavidin pulldown assay |
| Polymer Conjugate | mPEG-alkyne | Azidomethyl-coumarin | Not Specified | 24 hours | 82.32% | Not Specified |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling Efficiency
| Biomolecule | Strained Alkyne | PEG-Azide | Reaction Time | Yield (%) | Analytical Method |
| Oligonucleotide | BCN | Desthiobiotin-azide | 75 minutes | Quantitative | RP-HPLC |
| Oligonucleotide | DIBO | 6-carboxyfluorescein-azide | 1 hour | Complete Conversion | Not Specified |
| Protein | Azide-functionalized | DIBO-modified Oligonucleotide | Overnight | Comparable to CuAAC | Gel Electrophoresis |
| Oligonucleotide | Varies | Polar modifying molecules | 1 hour | High | Not Specified |
Experimental Protocols
The following are detailed protocols for the labeling of peptides and oligonucleotides with this compound using CuAAC and SPAAC reactions.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Peptide with this compound
This protocol describes the copper-catalyzed labeling of a peptide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or a suitable buffer.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Alkyne-modified peptide solution (to a final concentration of 1 mM)
-
PBS buffer (to bring the total volume to the desired amount)
-
This compound stock solution (1.5 to 5 equivalents relative to the peptide)
-
TBTA stock solution (1 equivalent relative to CuSO₄)
-
CuSO₄ stock solution (to a final concentration of 1 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).
-
Vortex the mixture again.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC to determine completion.
-
-
Purification:
-
Purify the this compound labeled peptide from excess reagents and catalyst using reverse-phase HPLC (RP-HPLC).
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the conjugate should correspond to the sum of the peptide mass and the mass of this compound.
-
Protocol 2: SPAAC Labeling of an Azide-Modified Oligonucleotide with a BCN-PEG13-Alkyne
This protocol details the copper-free labeling of an azide-modified oligonucleotide with a BCN-functionalized PEG13-alkyne. Note that for this reaction, the PEG reagent would need to contain the strained alkyne, and the biomolecule the azide. For the purpose of this protocol, we will assume the use of a BCN-PEG13-alkyne reagent, which would react with an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
BCN-PEG13-alkyne (or other strained alkyne-PEG13 reagent)
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare a 10-50 mM stock solution of BCN-PEG13-alkyne in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2 to 10-fold molar excess of the BCN-PEG13-alkyne stock solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain oligonucleotide solubility and stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours. The reaction progress can be monitored by anion-exchange HPLC (AEX-HPLC) or gel electrophoresis.
-
-
Purification:
-
Purify the labeled oligonucleotide using anion-exchange chromatography to separate the charged oligonucleotide from the neutral, unreacted PEG reagent.
-
Alternatively, ethanol precipitation can be used to purify the oligonucleotide conjugate.
-
-
Characterization:
-
Analyze the purified product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm successful conjugation. The expected mass will be the sum of the oligonucleotide and the BCN-PEG13-alkyne.
-
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and reaction mechanisms.
Caption: Workflow for CuAAC Labeling of Peptides.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.
References
Application Notes and Protocols for m-PEG13-azide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG13-azide is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide group, containing 13 ethylene glycol units. This heterobifunctional linker is a key reagent in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions.[1][2] The azide functional group allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
The incorporation of the PEG chain through "PEGylation" offers significant advantages for drug delivery systems, including enhanced stability, increased solubility of hydrophobic drugs, prolonged systemic circulation time by reducing renal clearance and recognition by the reticuloendothelial system, and decreased immunogenicity.[4] These properties make this compound a valuable tool for the development of advanced drug delivery vehicles such as nanoparticles, hydrogels, and antibody-drug conjugates (ADCs).
Key Applications of this compound in Drug Delivery
The versatility of this compound allows for its application in a wide range of drug delivery platforms:
-
Surface Modification of Nanoparticles: this compound is commonly used to functionalize the surface of various nanoparticles, including those made from PLGA, silica, gold, and magnetic materials. This PEGylation process improves the biocompatibility and colloidal stability of the nanoparticles in physiological environments. The terminal azide group then serves as a versatile handle for the attachment of targeting ligands (e.g., peptides, antibodies) or therapeutic molecules.
-
Hydrogel Formation for Controlled Release: In combination with multi-alkyne functionalized polymers, this compound can be used to form crosslinked hydrogel networks via click chemistry. These hydrogels can encapsulate therapeutic agents and provide sustained drug release as the hydrogel matrix degrades. The properties of the hydrogel, such as stiffness and degradation rate, can be tuned by adjusting the PEG chain length and crosslinking density.
-
Linker for Antibody-Drug Conjugates (ADCs): The PEG spacer in this compound can be used to link a cytotoxic drug to an antibody. The PEG component helps to improve the solubility and pharmacokinetic profile of the ADC, while the click chemistry provides a stable and specific conjugation method.
-
Synthesis of Polymer-Drug Conjugates (PDCs): this compound can be incorporated into the synthesis of PDCs, where a drug is covalently attached to a polymer backbone. This approach can improve the therapeutic index of the drug by altering its biodistribution and release characteristics.
-
Formation of PROTACs: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG linker connects the target-binding ligand and the E3 ligase-binding ligand.
Quantitative Data Summary
Table 1: Characterization of PEG-Azide Functionalized Nanoparticles
| Nanoparticle System | PEG-Azide Derivative | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Hafnium Oxide Nanoparticles | Catechol-PEG-Azide | ~10 | < 0.2 | Not Reported | |
| Magnetic Nanoparticles (Fe3O4) | PEG400-Azide | 90 - 250 | Not Reported | Not Reported | |
| Mesoporous Silica Nanoparticles | Azide-PEG-Silane | ~150 | Not Reported | -25 | |
| Gold Nanoparticles | Azide-PEG-Thiol | 4 and 10 | Not Reported | Not Reported |
Table 2: Drug Loading and Encapsulation Efficiency in PEG-Azide Systems
| Drug Delivery System | Drug | PEG-Azide Derivative | Drug Loading (wt%) | Encapsulation Efficiency (%) | Reference |
| Polymer-Drug Conjugate | Doxorubicin | Bis-azide terminated monomer | 10.3 | Not Applicable | |
| Polymer-Drug Conjugate | Gemcitabine | Bis-azide terminated monomer | 29.2 | Not Applicable | |
| Mesoporous Silica Nanoparticles | Doxorubicin | Azide-PEG-Silane | ~5-20 | Not Reported |
Experimental Protocols
Protocol 1: Surface Functionalization of Nanoparticles with this compound via Click Chemistry
This protocol describes a general method for attaching an alkyne-modified targeting ligand to this compound functionalized nanoparticles.
Materials:
-
Nanoparticles with a surface suitable for PEGylation (e.g., PLGA-COOH, Silica-OH)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Alkyne-modified targeting ligand (e.g., alkyne-peptide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Organic solvent (e.g., DMSO, DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., centrifuge, dialysis membrane, size exclusion chromatography column)
Methodology:
-
Activation of Nanoparticle Surface (if necessary): For nanoparticles with carboxyl groups (e.g., PLGA-COOH), activate the surface by reacting with EDC and NHS in an appropriate buffer to form an NHS-ester intermediate.
-
PEGylation of Nanoparticles: Add this compound to the activated nanoparticle suspension. The primary amine on the this compound (if present, or after modification) will react with the NHS-ester to form a stable amide bond. Allow the reaction to proceed for several hours at room temperature.
-
Purification of PEGylated Nanoparticles: Remove unreacted this compound and byproducts by centrifugation and washing, dialysis, or size exclusion chromatography.
-
Click Chemistry Conjugation:
-
Disperse the azide-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne-modified targeting ligand.
-
Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Add CuSO4 and sodium ascorbate to the nanoparticle suspension to catalyze the click reaction. The final concentration of copper is typically in the low millimolar range.
-
Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
-
Final Purification: Purify the final targeted nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove the catalyst and unreacted ligand.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and PDI, Zeta Potential for surface charge, FTIR or NMR for confirmation of functional groups, and a relevant assay to quantify the amount of conjugated ligand.
Protocol 2: Formation of a Drug-Loaded Hydrogel using this compound
This protocol outlines the formation of a hydrogel via SPAAC for controlled drug release.
Materials:
-
This compound
-
A multi-arm PEG derivative functionalized with a strained alkyne (e.g., 4-arm PEG-DBCO)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Preparation of Precursor Solutions:
-
Dissolve this compound in PBS to the desired concentration.
-
Dissolve the multi-arm PEG-DBCO in PBS to the desired concentration.
-
Dissolve or suspend the drug in the this compound solution.
-
-
Hydrogel Formation:
-
In a suitable mold or vial, mix the drug-containing this compound solution with the multi-arm PEG-DBCO solution.
-
Gently agitate to ensure homogeneous mixing.
-
The mixture will start to gelate. The gelation time will depend on the concentration of the precursors and the temperature.
-
-
Characterization of the Hydrogel:
-
Gelation Time: Visually inspect the mixture or use rheometry to determine the time to gelation.
-
Swelling Ratio: Measure the weight of the hydrogel after formation and after swelling to equilibrium in PBS.
-
Mechanical Properties: Use rheometry or compression testing to determine the storage modulus (G') and compressive modulus.
-
-
Drug Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the application of this compound in drug delivery.
Caption: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
Caption: Workflow for creating targeted nanoparticles.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition for hydrogel formation.
References
Application Notes and Protocols for m-PEG13-azide in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and imaging agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system. The incorporation of a terminal azide group on the PEG chain, as with m-PEG13-azide, provides a versatile handle for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient and bioorthogonal "click chemistry" reactions.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. It covers the principles of "click chemistry," step-by-step protocols for conjugation, and methods for the characterization of the resulting PEGylated nanoparticles.
Principle of this compound Conjugation
This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain of 13 ethylene glycol units and a terminal azide (-N3) group. The PEG component imparts "stealth" properties to the nanoparticle, while the azide group serves as a chemical handle for covalent modification. The most common methods for utilizing the azide functionality are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between an azide (on the PEGylated nanoparticle) and a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst.[3][4] The reaction is typically fast and high-yielding.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological applications, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with the azide without the need for a metal catalyst. This makes SPAAC ideal for in vivo applications.
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles with this compound. Optimization of reaction conditions may be necessary depending on the specific nanoparticle type and the molecule to be conjugated.
Protocol 1: Two-Step Modification of Pre-synthesized Nanoparticles
This is a common approach where nanoparticles are first functionalized with a surface chemistry that allows for the attachment of this compound. For example, gold nanoparticles can be functionalized with thiol-terminated this compound, while iron oxide nanoparticles can be modified using silane chemistry.
A. Surface Functionalization of Gold Nanoparticles (AuNPs) with Thiol-m-PEG13-azide
-
Synthesis of Citrate-Stabilized AuNPs: Prepare AuNPs by the reduction of gold chloride (HAuCl4) with sodium citrate.
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add a solution of thiol-m-PEG13-azide in a suitable buffer (e.g., phosphate-buffered saline, PBS). A 10-50 fold molar excess of the PEG linker is recommended.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs.
-
Remove the supernatant containing excess unbound PEG linker.
-
Resuspend the nanoparticle pellet in a fresh buffer.
-
Repeat the centrifugation and resuspension steps 3-4 times to ensure complete removal of unreacted reagents.
-
B. Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with Silane-m-PEG13-azide
-
Synthesis of IONPs: Synthesize IONPs using a co-precipitation method.
-
Silanization:
-
Disperse the IONPs in an anhydrous solvent such as ethanol or toluene.
-
Add an excess of an azide-terminated silane-PEG linker (e.g., (3-azidopropyl)triethoxysilane followed by PEGylation, or a pre-formed silane-PEG-azide).
-
The reaction is typically carried out at elevated temperatures (e.g., 80°C) for several hours under an inert atmosphere.
-
-
Purification:
-
Collect the functionalized IONPs using a strong magnet.
-
Wash the nanoparticles multiple times with the reaction solvent and then with a buffer of choice to remove unreacted silane.
-
Protocol 2: "Click Chemistry" Conjugation to Azide-Functionalized Nanoparticles
Once the nanoparticles are functionalized with this compound, they can be conjugated to a molecule of interest (e.g., a targeting peptide, a drug molecule) that has been modified with an alkyne or a strained cyclooctyne.
A. CuAAC Conjugation Protocol
-
Reagent Preparation:
-
Disperse the azide-functionalized nanoparticles in a biocompatible buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Dissolve the alkyne-functionalized molecule of interest in a suitable solvent.
-
Prepare fresh stock solutions of a copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-functionalized nanoparticle suspension with the alkyne-functionalized molecule (typically a 2-10 fold molar excess).
-
Add the copper-chelating ligand, followed by CuSO4 and sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugated nanoparticles using centrifugal filtration or magnetic separation to remove the catalyst and excess reagents.
-
B. SPAAC Conjugation Protocol
-
Reagent Preparation:
-
Disperse the azide-functionalized nanoparticles in a biocompatible buffer to a concentration of 1-5 mg/mL.
-
Dissolve the strained cyclooctyne (e.g., DBCO)-functionalized molecule of interest in a compatible solvent.
-
-
Conjugation Reaction:
-
Combine the azide-functionalized nanoparticle suspension with the DBCO-functionalized molecule (typically a 2-10 fold molar excess).
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking.
-
-
Purification:
-
Purify the conjugated nanoparticles using centrifugal filtration or magnetic separation.
-
Characterization of this compound Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the final nanoparticle formulation.
| Parameter | Technique | Expected Outcome after this compound Modification |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter due to the PEG layer. |
| Surface Charge | Zeta Potential Measurement | A shift towards a more neutral zeta potential as the charged surface is shielded by the PEG layer. |
| Morphology | Transmission Electron Microscopy (TEM) | The core size of the nanoparticle should remain unchanged. The PEG layer is typically not visible under TEM. |
| Presence of PEG | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic C-O-C stretching vibrations of the PEG backbone. |
| Presence of Azide Group | FTIR | A characteristic peak for the azide group around 2100 cm-1. |
| Quantification of PEG | Thermogravimetric Analysis (TGA) | Weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of PEG on the surface. |
| Quantification of Azide | UV-Vis Spectroscopy or Fluorescence Spectroscopy | Reaction with a DBCO-functionalized dye can be used to quantify the number of accessible azide groups. |
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
Caption: Example signaling pathway for targeted nanoparticle therapy.
References
Application Notes and Protocols: A Step-by-Step Guide for m-PEG13-azide Click Reaction
For researchers, scientists, and drug development professionals, this document provides a detailed guide to performing click reactions with m-PEG13-azide. Click chemistry is a powerful tool for bioconjugation, enabling the precise and efficient covalent ligation of molecules in complex biological environments.[1][2][3] This guide will cover two of the most common types of azide-alkyne cycloaddition reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
1. Introduction to this compound Click Chemistry
This compound is a methoxy-terminated polyethylene glycol (PEG) derivative containing 13 ethylene glycol units and an azide functional group. The PEG chain imparts water solubility and biocompatibility, making it an ideal linker for modifying biomolecules such as proteins, peptides, and nucleic acids in drug delivery and other biomedical applications.[4]
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for bioconjugation. The two primary methods for reacting an azide such as this compound are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. It is known for its high efficiency and fast reaction rates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, which reacts readily with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
2. Experimental Protocols
Below are detailed protocols for performing both CuAAC and SPAAC reactions with this compound.
2.1. Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating this compound to a molecule containing a terminal alkyne using a copper(I) catalyst.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-functionalized molecule in a suitable buffer or solvent.
-
Prepare a stock solution of this compound in water or a compatible buffer.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (e.g., 100 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in your chosen reaction buffer. A typical molar excess for the PEG-azide is 4-50 equivalents relative to the alkyne-containing molecule.
-
Add the copper-chelating ligand to the reaction mixture. A common ratio is 2-5 equivalents of ligand to 1 equivalent of CuSO₄.
-
Add the CuSO₄ solution to the mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes. For more complex biomolecules or lower concentrations, the reaction time may need to be extended. The reaction should be protected from light.
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
-
Dialysis: Useful for removing small molecules like excess PEG-azide and catalyst components.
-
Ethanol Precipitation: Can be used for oligonucleotides and DNA.
-
-
Quantitative Data Summary for CuAAC:
| Component | Stock Concentration | Molar Equivalents (relative to alkyne) | Final Concentration (Example) |
| Alkyne-Molecule | Varies | 1 | 28.6 µM |
| This compound | 10 mM in water/DMSO | 4 - 50 | 114.4 - 1430 µM |
| CuSO₄ | 20 mM in water | 25 (with THPTA) | 50 µM |
| THPTA Ligand | 100 mM in water | 50 (with THPTA) | 250 µM |
| Sodium Ascorbate | 100 mM in water | 40 | 2.5 mM |
2.2. Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO, DIBO, or BCN).
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO-protein)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent (e.g., DMSO, if needed to dissolve reagents)
-
Purification system (e.g., SEC or dialysis)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your cyclooctyne-functionalized molecule in a suitable buffer.
-
Prepare a stock solution of this compound in water or a compatible buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule and this compound in the reaction buffer. A common approach is to use a slight excess of the this compound.
-
-
Incubation:
-
Incubate the reaction at room temperature. Reaction times can vary from a few minutes to several hours, depending on the specific cyclooctyne used and the concentration of the reactants. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
After the reaction is complete, purify the conjugate using a suitable method like SEC or dialysis to remove any unreacted starting materials.
-
Quantitative Data Summary for SPAAC:
| Component | Stock Concentration | Molar Equivalents (relative to cyclooctyne) |
| Cyclooctyne-Molecule | Varies | 1 |
| This compound | 10 mM in water/DMSO | 1.1 - 10 |
3. Visualizations
3.1. Chemical Reaction Pathway
Caption: Comparison of CuAAC and SPAAC reaction pathways.
3.2. Experimental Workflow for CuAAC
Caption: Step-by-step experimental workflow for a typical CuAAC reaction.
3.3. Experimental Workflow for SPAAC
Caption: Streamlined experimental workflow for a SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG13-azide in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG13-azide as a linker in the development of antibody-drug conjugates (ADCs). The inclusion of a polyethylene glycol (PEG) spacer in ADC linkers, such as the 13-unit PEG chain in this compound, has been shown to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate. This document outlines the chemical properties of this compound, its role in ADC construction via click chemistry, and detailed experimental procedures for conjugation, purification, and characterization.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker containing a methoxy-terminated polyethylene glycol (PEG) chain with an azide (-N3) functional group. The PEG component is a hydrophilic and biocompatible polymer that can improve the aqueous solubility of the ADC, reduce aggregation, and potentially decrease immunogenicity. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the highly efficient and specific conjugation of the linker to a payload molecule that has been functionalized with an alkyne or a strained alkyne (e.g., DBCO or BCN), respectively.
The use of PEG linkers in ADCs can lead to several advantages:
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can prolong the circulation half-life of the ADC by reducing renal clearance and protecting against proteolysis.
-
Enhanced Solubility and Stability: PEGylation can prevent the aggregation of ADCs, which is often a challenge with hydrophobic payloads.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of click chemistry allows for precise control over the conjugation reaction, leading to a more homogeneous ADC product with a defined DAR.
Experimental Protocols
Protocol for Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group onto the antibody, which will subsequently react with the this compound linker-payload construct. A common method is to use an NHS-ester functionalized alkyne to target lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Amicon® Ultra centrifugal filter units (10 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), they must be removed. Perform buffer exchange into PBS, pH 7.4, using centrifugal filter units.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
Determine the precise antibody concentration by measuring the absorbance at 280 nm.
-
-
Alkyne-NHS Ester Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution. The exact molar ratio should be optimized to achieve the desired DAR.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column according to the manufacturer's instructions.
-
Perform a buffer exchange into PBS, pH 7.4, and concentrate the antibody using a centrifugal filter unit.
-
Determine the final concentration of the alkyne-modified antibody.
-
Protocol for this compound Linker-Payload Conjugation to the Alkyne-Modified Antibody (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (click chemistry) reaction to conjugate the this compound-functionalized payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 2.1)
-
This compound functionalized payload (pre-synthesized)
-
PBS, pH 7.4
-
Desalting columns or Size Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
SDS-PAGE and Western Blotting equipment
-
Hydrophobic Interaction Chromatography (HIC) system (for DAR determination)
-
Mass Spectrometer (for confirmation of conjugation)
Procedure:
-
This compound-Payload Stock Solution Preparation:
-
Prepare a stock solution of the this compound functionalized payload in a suitable solvent (e.g., DMSO). The concentration will depend on the specific payload.
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound-payload stock solution to the alkyne-modified antibody.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle agitation. The reaction time and temperature should be optimized.
-
-
Purification of the ADC:
-
Remove the excess this compound-payload using a desalting column or by SEC.
-
Further purify and characterize the ADC using HIC to separate species with different DARs.
-
-
Characterization of the ADC:
-
Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer.
-
Purity: Assess the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
DAR Determination: Determine the average DAR using HIC-HPLC or Mass Spectrometry.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or Surface Plasmon Resonance (SPR) assay.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of ADCs synthesized using this compound.
Table 1: Physicochemical Characterization of this compound ADC
| Parameter | Result | Method |
| Antibody Concentration (mg/mL) | Value | UV-Vis (A280) |
| Average Drug-to-Antibody Ratio (DAR) | Value | HIC-HPLC / Mass Spectrometry |
| Monomer Purity (%) | >95% | Size Exclusion Chromatography (SEC) |
| Aggregates (%) | <5% | Size Exclusion Chromatography (SEC) |
| Endotoxin Levels (EU/mg) | <Value> | LAL Assay |
Table 2: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Expression | IC50 (nM) of ADC | IC50 (nM) of Free Payload |
| Cancer Cell Line 1 | High | Value | Value |
| Cancer Cell Line 2 | Low/Negative | Value | Value |
| Normal Cell Line | Negative | Value | Value |
Table 3: In Vivo Efficacy of this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | Value |
| Naked Antibody | Value | Value | Value |
| This compound ADC | Value | Value | Value |
| Free Payload | Value | Value | Value |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound via SPAAC click chemistry.
Mechanism of Action of a Tubulin Inhibitor-Based ADC
Caption: General mechanism of action for an ADC with a tubulin inhibitor payload.
Logical Relationship of ADC Components
Caption: Logical relationship between the components of an ADC and its key properties.
Application Notes and Protocols for the Quantitative Analysis of m-PEG13-azide Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of the conjugation efficiency of methoxy-poly(ethylene glycol)-azide with 13 ethylene glycol units (m-PEG13-azide). This document outlines the principles of common analytical techniques and provides detailed protocols for their implementation.
Introduction to this compound and Conjugation
This compound is a discrete polyethylene glycol (dPEG®) reagent with a terminal azide group, enabling its covalent attachment to molecules containing a compatible reactive group, typically an alkyne, through "click chemistry".[1][2] This process, known as PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity.[3][4]
The efficiency of the conjugation reaction is a critical parameter that must be accurately quantified to ensure the quality, consistency, and efficacy of the resulting PEGylated product. This involves determining the ratio of conjugated product to unconjugated starting materials and identifying the presence of any reaction byproducts.
Analytical Techniques for Quantitative Analysis
Several analytical methods can be employed to quantify the efficiency of this compound conjugation. The choice of technique depends on the properties of the molecule being conjugated (e.g., protein, peptide, small molecule) and the desired level of detail.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[] Different HPLC modes can be utilized for analyzing PEGylated products.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. PEGylation increases the molecular size, leading to an earlier elution time for the conjugated product compared to the unconjugated molecule. SEC-HPLC is particularly useful for assessing the formation of aggregates and for quantifying the relative amounts of conjugated and unconjugated species.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for the separation of the conjugate from the starting material. RP-HPLC is often used for purity analysis of the final product.
2.2. Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, enabling the direct confirmation of conjugation and the determination of the degree of PEGylation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: A rapid and sensitive technique for determining the molecular weight of large molecules like proteins and their PEGylated counterparts.
-
Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS can provide detailed information on the molecular weight of the components in a reaction mixture, confirming the identity of the conjugate and any byproducts.
2.3. Spectroscopic Methods
While PEG itself lacks a strong chromophore, spectroscopic methods can be used indirectly or in conjunction with other techniques. For instance, if the molecule being conjugated has a UV-Vis active chromophore, changes in the absorption spectrum upon conjugation can sometimes be used for quantification.
Experimental Workflows and Protocols
The following sections provide detailed protocols for a typical this compound conjugation reaction and its subsequent analysis.
Workflow for this compound Conjugation and Analysis
Caption: General workflow for this compound conjugation and analysis.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule, such as a protein or peptide.
Materials:
-
Alkyne-modified molecule (e.g., protein, peptide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Deionized water
-
DMSO (if needed to dissolve reagents)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in the reaction buffer.
-
Prepare a stock solution of this compound in deionized water or DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.
-
Add the this compound solution to the reaction mixture. A molar excess of the PEG reagent (e.g., 5-20 fold) is typically used.
-
Add the THPTA solution to the reaction mixture (final concentration typically 1-5 mM).
-
Add the CuSO₄ solution (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points for analysis.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Purify the PEGylated conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Logical Relationship of CuAAC Reaction Components
References
Application Notes and Protocols for m-PEG13-azide in Hydrogel Formation and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-azide (m-PEG13-azide) in the formation and crosslinking of hydrogels. The focus is on the utilization of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility, making them ideal for creating hydrogels for biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.
Introduction to this compound in Hydrogel Formation
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used in the biomedical field.[1] Its azide-functionalized form, this compound, serves as a key building block for constructing hydrogels through covalent crosslinking. The azide group allows for highly specific and efficient "click" reactions with complementary functional groups, most notably alkynes. This approach enables the formation of stable hydrogel networks under mild, physiologically compatible conditions.[2]
Two primary click chemistry strategies are employed for hydrogel formation using m-PEG-azide:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO) which reacts spontaneously with an azide to form a stable triazole linkage.[][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications involving the encapsulation of live cells.[5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide. While highly efficient, the potential cytotoxicity of the copper catalyst requires careful consideration and purification steps in biomedical applications.
Key Applications
-
Drug Delivery: The tunable and porous nature of PEG-azide based hydrogels allows for the controlled release of therapeutic agents.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.
-
3D Cell Culture: The biocompatible gelation process enables the encapsulation of cells within a 3D environment for various in vitro studies.
Crosslinking Mechanisms
The formation of hydrogels using this compound relies on the creation of a crosslinked polymer network. This is typically achieved by reacting the azide-functionalized PEG with a multi-alkyne functionalized polymer or molecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction, meaning it can proceed within a biological environment without interfering with native biochemical processes. The reaction is driven by the release of ring strain from the cyclooctyne derivative upon cycloaddition with the azide.
Caption: SPAAC reaction between this compound and a strained alkyne.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is highly efficient and results in the formation of a 1,4-disubstituted triazole. A reducing agent, such as sodium ascorbate, is typically used to maintain copper in its active Cu(I) oxidation state.
Caption: CuAAC reaction between this compound and a terminal alkyne.
Quantitative Data on Hydrogel Properties
The properties of hydrogels formed using PEG-azide can be tuned by varying parameters such as polymer concentration, molecular weight, and the stoichiometry of reactive groups. The following table summarizes typical properties reported in the literature for SPAAC-based PEG hydrogels.
| Property | Value Range | Conditions/Notes |
| Gelation Time | 10 - 60 seconds | At room temperature, dependent on polymer concentration and reactivity of the strained alkyne. |
| Young's Modulus | 1 - 18 kPa | Tunable by altering the polymer molecular weight and crosslinking density. |
| Swelling Ratio (mass) | 45 - 76 | Relative to the dry state, indicating high water content. |
| Degradation Time | 1 - 35 days | In PBS at pH 7.4, can be engineered by incorporating hydrolytically or enzymatically labile linkers. |
Experimental Protocols
Protocol 1: Synthesis of Azide-Terminated PEG
This protocol describes a general method for the synthesis of azide-terminated PEG from hydroxyl-terminated PEG, which can be adapted for different PEG molecular weights.
Materials:
-
Methoxy-poly(ethylene glycol) (m-PEG-OH)
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Argon or Nitrogen gas
Procedure:
-
Mesylation of m-PEG-OH:
-
Dissolve m-PEG-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add mesyl chloride (1.2 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR until completion.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG-OMs.
-
-
Azidation of m-PEG-OMs:
-
Dissolve the m-PEG-OMs in ethanol.
-
Add sodium azide (1.5 equivalents).
-
Reflux the mixture for 12 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield m-PEG-azide.
-
Confirm the product structure and purity by NMR and FTIR spectroscopy.
-
Caption: Workflow for the synthesis of m-PEG-azide.
Protocol 2: Hydrogel Formation via SPAAC
This protocol details the formation of a hydrogel by reacting a multi-arm PEG-azide with a DBCO-functionalized crosslinker.
Materials:
-
Multi-arm PEG-azide (e.g., 4-arm PEG-azide)
-
DBCO-functionalized crosslinker (e.g., PEG-diDBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of multi-arm PEG-azide in PBS at the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of the DBCO-functionalized crosslinker in PBS at a concentration calculated to achieve the desired stoichiometric ratio of azide to DBCO groups (typically 1:1).
-
Ensure both solutions are sterile if for cell culture applications.
-
-
Hydrogel Formation:
-
In a sterile tube or mold, add the required volume of the multi-arm PEG-azide solution.
-
Add the corresponding volume of the DBCO-functionalized crosslinker solution.
-
Mix the solutions thoroughly but gently by pipetting or vortexing for a few seconds.
-
The gelation should occur rapidly, typically within seconds to minutes at room temperature.
-
The resulting hydrogel can be used for cell encapsulation by pre-mixing the cells with one of the precursor solutions before mixing.
-
Caption: Workflow for hydrogel formation via SPAAC.
Conclusion
This compound is a versatile and valuable reagent for the construction of biocompatible hydrogels. The use of click chemistry, particularly the copper-free SPAAC reaction, allows for the formation of hydrogels under mild conditions suitable for a wide range of biomedical applications. The ability to tune the physical and chemical properties of these hydrogels makes them highly attractive for advanced drug delivery systems and as scaffolds in tissue engineering. Researchers and drug development professionals can leverage these protocols and data as a starting point for designing and fabricating novel hydrogel-based technologies.
References
- 1. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Intracellular Crowding by Bio-Orthogonal Hydrogel Formation Induces Reversible Molecular Stasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-PEG13-azide Conjugation
Welcome to the technical support center for m-PEG13-azide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
1. What are the primary methods for this compound conjugation?
This compound is a versatile reagent used in bioconjugation primarily through two types of "click chemistry" reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of this compound with a terminal alkyne on the target molecule, forming a stable triazole linkage.[1][2][3]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group.[1][4] This method is particularly useful for applications where copper cytotoxicity is a concern, such as in living cells.
2. Which conjugation method should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on your specific application and the nature of your biomolecule.
-
CuAAC is generally faster and uses simple terminal alkynes. However, the copper catalyst can be toxic to cells and may need to be removed from the final product, especially for in vivo applications.
-
SPAAC is biocompatible as it avoids the use of a cytotoxic copper catalyst. However, the required strained alkynes (like DBCO) are bulkier, which could potentially affect the function of the conjugated molecule. The reaction kinetics of SPAAC can also be slower compared to CuAAC.
3. What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction requires the following components:
-
This compound: Your azide-containing PEG linker.
-
Alkyne-modified biomolecule: The molecule you want to conjugate.
-
Copper(I) source: Often generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄).
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
Copper-chelating ligand: A ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency. Water-soluble ligands like THPTA are preferred for reactions in aqueous buffers.
4. Can I perform the conjugation directly in a cell lysate?
Yes, it is possible to perform the conjugation of azide-labeled proteins directly from a cell lysate to functionalized solid supports like nanoparticles or magnetic beads, which can simplify the workflow by eliminating the need for protein purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conjugation yield | Inefficient catalyst activity (CuAAC) | • Ensure the use of a fresh solution of the reducing agent (e.g., sodium ascorbate). • Use a copper-chelating ligand (e.g., THPTA for aqueous reactions) to stabilize the Cu(I) catalyst. • Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst. |
| Suboptimal reaction buffer | • The CuAAC reaction is generally effective over a wide pH range (4-12). However, for biomolecules, a pH between 7 and 9 is commonly used to maintain their stability and solubility. • Avoid buffers containing primary amines (e.g., Tris, glycine) if using NHS esters for prior modification steps, as they can compete with the reaction. | |
| Precipitation of reactants | • Increase the solubility of your biomolecule or PEG-azide by using co-solvents like DMSO or DMF. A study on GLP-1 analog conjugation found that 65% v/v DMSO-water provided the best yields. • For larger scale reactions, degassing solvents prior to the reaction can prevent precipitation. | |
| Steric hindrance | • The length of the PEG chain can influence conjugation efficiency. It has been observed that click conjugation can be improved with increased PEG chain length up to twelve units. | |
| Cell toxicity or protein damage (CuAAC) | Copper-mediated reactive oxygen species (ROS) | • Use a copper-chelating ligand at a concentration of at least five equivalents relative to the copper to protect biomolecules from oxidation. • Consider using aminoguanidine to intercept byproducts of ascorbate oxidation that can damage proteins. • Alternatively, switch to a copper-free SPAAC reaction. |
| Difficulty in purifying the final conjugate | Excess reagents and catalyst | • For oligonucleotide conjugation, ethanol precipitation can be used to purify the product directly from the reaction mixture. • Size-exclusion chromatography or dialysis are common methods for removing unreacted reagents and byproducts. |
| Inconsistent results | Impure starting materials | • Ensure the purity of your antibody or protein is greater than 95%, as impurities can interfere with the conjugation reaction. • If your antibody buffer contains additives like BSA, Tris, or azide, they should be removed prior to conjugation. |
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Concentration / Ratio | Notes |
| Copper (CuSO₄) | 50 - 100 µM | Higher concentrations may lead to protein precipitation or damage. |
| Ligand (e.g., THPTA) | 5 equivalents relative to Cu | A higher ligand-to-copper ratio protects biomolecules. |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Should be added last to initiate the reaction. |
| Azide | 4-50 fold excess over alkyne | An excess of the azide component is often used. |
| Alkyne | < 5 mM | High alkyne concentrations can inhibit the Cu-THPTA catalyst. |
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general guideline and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
200 mM THPTA ligand in water.
-
100 mM CuSO₄ in water.
-
10 mM this compound in DMSO or water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
Your alkyne-modified biomolecule in a suitable buffer (e.g., PBS).
-
-
Catalyst Preparation:
-
In a microcentrifuge tube, mix CuSO₄ and the THPTA ligand in a 1:2 to 1:5 molar ratio.
-
Allow the mixture to incubate for a few minutes. This solution can often be stored frozen.
-
-
Reaction Mixture Assembly:
-
To your alkyne-modified biomolecule solution, add the desired excess of the this compound stock solution.
-
Add the pre-mixed THPTA/CuSO₄ catalyst solution.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
-
Incubation:
-
Let the reaction proceed at room temperature for 30-60 minutes. Protect the reaction from light if using light-sensitive molecules.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as ethanol precipitation, dialysis, or size-exclusion chromatography to remove excess reagents and the copper catalyst.
-
Visualized Workflows
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A decision tree for troubleshooting low yield in this compound conjugations.
References
common side reactions with m-PEG13-azide and how to avoid them
Welcome to the technical support center for m-PEG13-azide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in common bioconjugation reactions.
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for conjugating this compound to alkyne-containing molecules.[1] However, several factors can affect its success. This section addresses common issues and solutions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or inconsistent yield. What are the common causes?
A1: Low and inconsistent yields in CuAAC reactions can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Copper(I), which is prone to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[2][3]
-
Reagent Quality: The purity of your this compound and alkyne partner is crucial. Azides can be sensitive to light and heat, and the reducing agent (e.g., sodium ascorbate) can degrade over time.[3]
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the less precious reactant can help drive the reaction to completion.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, pH, and temperature can significantly impact the reaction. The optimal pH for CuAAC is typically between 4 and 7. For complex biomolecules, hydrophobic regions can bury the reactive groups, making them inaccessible; in such cases, using denaturing or solvating conditions (like adding DMSO) may be necessary.
Q2: I'm observing degradation of my protein/peptide during the CuAAC reaction. How can I prevent this?
A2: The combination of a Cu(II) salt and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidative degradation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine. To mitigate this, consider the following:
-
Use a Copper-Chelating Ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state, protecting the catalyst from oxidation and minimizing the generation of ROS. A 5:1 ligand-to-copper ratio is often recommended.
-
Degas Your Solutions: Removing dissolved oxygen from your reaction buffer and reagent solutions by bubbling with an inert gas (like argon or nitrogen) can significantly reduce catalyst oxidation and subsequent ROS formation.
-
Use a Direct Cu(I) Source: Using a Cu(I) salt (e.g., CuI, CuBr) directly can sometimes avoid the need for a reducing agent, but be aware of its potential for disproportionation.
Q3: How critical is the order of reagent addition?
A3: The order of addition can be very important. It is generally recommended to pre-mix the copper salt and the chelating ligand before adding them to the solution containing your biomolecule and the this compound. The reducing agent (sodium ascorbate) should be prepared fresh and added last to initiate the reaction. This sequence ensures the protective copper-ligand complex is formed before the catalyst is introduced to the full reaction mixture.
Troubleshooting Guide: CuAAC Reactions
This table summarizes common problems, their potential causes, and recommended solutions for reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | Degas all buffers and solutions. Use a fresh solution of sodium ascorbate. Consider using a copper-chelating ligand (e.g., THPTA) at a 2:1 to 5:1 ratio to copper. |
| Degraded azide or alkyne reagents. | Check the purity of starting materials. Store this compound protected from light. | |
| Inaccessible reactive groups on the substrate. | Perform the reaction in denaturing conditions or with a co-solvent like DMSO to expose buried functional groups. | |
| Reaction Stalls or is Sluggish | Insufficient catalyst or reducing agent. | Increase the concentration of the copper catalyst (typically 50-250 µM) and/or the reducing agent (typically 5-10 times the copper concentration). |
| Suboptimal pH. | Ensure the reaction pH is between 4 and 7. Buffers like PBS at pH 7.4 are commonly used. | |
| Biomolecule Degradation/Aggregation | Oxidative damage from reactive oxygen species (ROS). | Use a copper-chelating ligand. Thoroughly degas the reaction mixture. |
| Protein aggregation during the reaction. | Add excipients, modify the buffer's ionic strength, or decrease the reaction temperature (e.g., run at 4°C overnight). | |
| Formation of Side Products | Oxidative homodimerization of the alkyne partner. | This is promoted by oxygen. Ensure anaerobic conditions by degassing solutions and maintaining an inert atmosphere. |
Experimental Protocol: General CuAAC Bioconjugation
This protocol provides a general workflow for conjugating this compound to an alkyne-functionalized protein.
1. Reagent Preparation:
-
Alkyne-Protein Solution: Prepare a solution of your alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
This compound Stock: Prepare a 10 mM stock solution in DMSO or DMF.
-
CuSO₄ Stock: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA) Stock: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. Note: This solution must be made fresh immediately before use.
2. Reaction Setup (Example 500 µL reaction):
-
To a microcentrifuge tube, add the following in order: a. 432.5 µL of the alkyne-protein solution (e.g., for a final concentration of 50 µM). b. 10 µL of 5 mM this compound (for a final concentration of 100 µM). c. In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Add this 7.5 µL mixture to the reaction tube. Final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA. d. To initiate the reaction, add 50 µL of freshly prepared 100 mM sodium ascorbate (for a final concentration of 10 mM).
-
Gently mix the solution by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.
3. Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Monitor progress by an appropriate method (e.g., SDS-PAGE, LC-MS).
4. Quenching and Purification:
-
Once the reaction is complete, you can quench it by adding EDTA to chelate the copper.
-
Remove excess reagents and purify the PEGylated protein conjugate using a suitable method such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.
Visualization: CuAAC Workflow
Section 2: Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between a phosphine (typically a phosphinothioester) and an azide, such as this compound. It is an alternative to CuAAC, especially when the use of copper is a concern. A key challenge is avoiding the competing Staudinger reduction side reaction.
Frequently Asked Questions (FAQs)
Q1: My Staudinger ligation yield is low, and I'm isolating a primary amine instead. What is happening?
A1: You are observing the classic side reaction known as the Staudinger reduction. Both the ligation and reduction pathways proceed through a common aza-ylide (or iminophosphorane) intermediate.
-
Staudinger Ligation (Desired): The aza-ylide is trapped by an intramolecular electrophile (like a thioester) to form an amide bond.
-
Staudinger Reduction (Side Reaction): If water is present, it can hydrolyze the aza-ylide intermediate, resulting in a primary amine (from your azide) and a phosphine oxide byproduct. To favor ligation, it is critical to minimize the presence of water in the initial phase of the reaction.
Q2: Besides the amine, are there other side products I should be aware of?
A2: Yes, an aza-Wittig type reaction can sometimes occur, leading to the formation of a phosphonamide byproduct. This is more likely with less effective coupling reagents or suboptimal reaction conditions. Switching to a phosphinothiol reagent can help suppress this side reaction.
Q3: My reaction is very slow or stalls completely. Why?
A3: Several factors can lead to a slow or stalled Staudinger ligation:
-
Steric Hindrance: Bulky chemical groups near the azide or the phosphine can impede the reaction.
-
Electronic Effects: The nucleophilicity of the phosphine is important. Using phosphines with electron-donating substituents can increase the reaction rate.
-
Low Reactant Concentration: As it is a bimolecular reaction, increasing the concentration of the reactants can improve the rate.
Q4: Purification of my final product is difficult due to the phosphine oxide byproduct.
A4: Triphenylphosphine oxide is a common and often chromatographically challenging byproduct of Staudinger reactions. To avoid this, consider using a "traceless" Staudinger ligation protocol. In this method, the phosphine reagent is designed so that the resulting phosphine oxide fragment is not incorporated into the final product and can be more easily separated. Using polymer-supported phosphine reagents can also simplify purification, as the byproduct can be removed by simple filtration.
Troubleshooting Guide: Staudinger Ligation Reactions
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ligated Product; High Yield of Amine | Premature hydrolysis of the aza-ylide intermediate by water (Staudinger Reduction). | Minimize water in the reaction. Use anhydrous solvents. Increase reactant concentrations to favor the intramolecular ligation over intermolecular hydrolysis. |
| Inefficient intramolecular trap. | Use a phosphine with a well-positioned and reactive electrophilic trap (e.g., a methyl thioester) to accelerate cyclization. | |
| Formation of Phosphonamide Byproduct | Aza-Wittig side reaction is occurring. | Switch to a phosphinothiol-based reagent, which is less prone to this side reaction. Re-optimize reaction conditions (solvent, temperature). |
| Reaction is Slow or Stalls | Steric hindrance at the reaction site. | If possible, redesign substrates to reduce steric bulk near the azide or phosphine. |
| Low reactant concentration. | Increase the concentration of both the this compound and the phosphine reagent. | |
| Difficult Purification | Co-elution of the product with triphenylphosphine oxide (TPPO). | Use a traceless Staudinger ligation protocol. Alternatively, use a polymer-supported phosphine reagent to simplify byproduct removal. |
Experimental Protocol: Traceless Staudinger Ligation
This protocol describes a general procedure for ligating this compound to a peptide C-terminal phosphinothioester.
1. Reagent Preparation:
-
Peptide-Phosphinothioester: Synthesize or procure the peptide with a C-terminal (diphenylphosphino)methanethiol modification. Ensure it is lyophilized from a non-aqueous solvent to be as dry as possible.
-
This compound: Use high-purity, dry this compound.
-
Solvent: Use an anhydrous, polar, aprotic solvent such as THF or DMF.
2. Reaction Setup:
-
Under an inert atmosphere (e.g., in a glovebox or under an argon balloon), dissolve the peptide-phosphinothioester in the anhydrous solvent.
-
Add this compound (typically 1.0 to 1.2 equivalents).
-
The optimal concentration is often substrate-dependent but starting at around 10-50 mM is common.
3. Incubation:
-
Stir the reaction at room temperature. The reaction is typically slower than CuAAC and may require several hours to overnight for completion.
-
Monitor the reaction by LC-MS or HPLC to track the consumption of starting materials and the formation of the desired amide product.
4. Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by reverse-phase HPLC, to separate the desired PEGylated peptide from any unreacted starting materials or side products.
Visualization: Staudinger Ligation vs. Reduction Pathway
References
Technical Support Center: Purification Strategies for m-PEG13-azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG13-azide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound conjugation reaction?
The most common impurities include unreacted this compound, the unconjugated biomolecule (e.g., protein, peptide), and potentially aggregated conjugates. Byproducts from side reactions may also be present depending on the conjugation chemistry used.
Q2: Which purification method is best for my this compound conjugate?
The optimal purification method depends on the properties of your conjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC) is effective for removing unreacted, small this compound from a much larger biomolecule conjugate.[1][]
-
Ion-Exchange Chromatography (IEX) is ideal for separating molecules based on charge differences. It can be very effective at separating unconjugated protein from the PEGylated product, as the PEG chain can shield the protein's surface charges.[1][][3]
-
Dialysis/Ultrafiltration is a simple method for removing small molecule impurities like excess this compound from a large conjugate.
Q3: How can I confirm the purity of my final this compound conjugate?
Several analytical techniques can be used to assess purity:
-
SDS-PAGE: To visualize the presence of unconjugated protein and the molecular weight shift of the conjugate.
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates and remaining unconjugated protein or PEG.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and identify different PEGylated species.
-
HPLC (Reversed-Phase or Ion-Exchange): To separate and quantify different species in the mixture.
Q4: Can I use the same purification strategy for different biomolecules conjugated with this compound?
While the general principles remain the same, the specific parameters for purification (e.g., column type, buffer pH, salt concentration) will likely need to be optimized for each unique conjugate due to differences in the biomolecule's size, charge, and hydrophobicity.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound conjugates.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor separation of conjugate and unconjugated protein. | Inappropriate column choice (pore size). | Select a column with a fractionation range that provides good resolution between your conjugate and the unconjugated protein. |
| Column overloading. | Reduce the sample volume or concentration loaded onto the column. | |
| Low recovery of the conjugate. | Non-specific binding to the column matrix. | Add modifiers to the mobile phase, such as arginine (e.g., 200 mM), to reduce non-specific interactions. |
| Aggregation of the conjugate. | Optimize buffer conditions (pH, ionic strength) to maintain protein stability. | |
| Presence of a peak for the unreacted this compound. | Inefficient removal during a prior purification step. | Perform a buffer exchange using dialysis or a desalting column before the final SEC step. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Co-elution of conjugate and unconjugated protein. | Insufficient charge difference between the two species. | Optimize the pH of the buffers. A pH further from the protein's isoelectric point (pI) will increase its charge and may improve separation. |
| Salt gradient is too steep. | Use a shallower salt gradient to improve resolution. | |
| Conjugate does not bind to the column. | Incorrect column type (anion vs. cation exchanger). | Ensure the column charge is opposite to the net charge of your conjugate at the working pH. |
| pH of the loading buffer is at or near the pI of the conjugate. | Adjust the loading buffer pH to be at least one pH unit away from the pI. | |
| Low recovery of the conjugate. | Strong binding to the column. | Increase the salt concentration or change the pH of the elution buffer to facilitate elution. |
Dialysis / Ultrafiltration
| Problem | Possible Cause | Solution |
| Unreacted this compound still present after dialysis. | Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. | Use a membrane with a MWCO that is significantly smaller than your conjugate but large enough to allow the free PEG to pass through (e.g., 10 kDa for a large protein conjugate). |
| Insufficient dialysis time or buffer volume. | Increase the dialysis time and perform several buffer changes to maintain a high concentration gradient. | |
| Low recovery of the conjugate. | Non-specific binding to the membrane. | Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). |
| Sample loss during handling. | Ensure careful handling of the dialysis cassette or ultrafiltration device. |
Quantitative Data Summary
The following table provides a general comparison of the expected outcomes for different purification methods. The actual performance will vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >95% | 70-90% | Good for removing small molecule impurities and separating aggregates. | Can be time-consuming and lead to sample dilution. |
| Ion-Exchange Chromatography (IEX) | >98% | 60-85% | High-resolution separation based on charge; can separate species with the same size. | Requires optimization of pH and salt gradients. |
| Dialysis / Ultrafiltration | Variable | >90% | Simple and effective for buffer exchange and removing small impurities. | Does not separate unconjugated protein from the conjugate. |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Size Exclusion Chromatography (SEC)
Objective: To separate the this compound conjugate from unreacted this compound and smaller reaction components.
Materials:
-
SEC column (select appropriate pore size based on the molecular weight of the conjugate)
-
HPLC or FPLC system
-
Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Crude conjugation reaction mixture
-
Collection tubes
Method:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The conjugate will typically elute first, followed by the unconjugated protein, and finally the small unreacted this compound.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified conjugate.
Protocol 2: Purification of this compound Conjugate using Ion-Exchange Chromatography (IEX)
Objective: To separate the this compound conjugate from the unconjugated protein based on differences in surface charge.
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and the desired buffer pH)
-
HPLC or FPLC system
-
Binding Buffer (low salt concentration, e.g., 20 mM Tris, pH 8.0 for anion exchange)
-
Elution Buffer (high salt concentration, e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for anion exchange)
-
Crude conjugation reaction mixture (buffer exchanged into the Binding Buffer)
-
Collection tubes
Method:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove any unbound molecules, including the potentially less charged this compound conjugate.
-
Elution: Apply a linear gradient of Elution Buffer (e.g., 0-100% over 20 column volumes) to elute the bound proteins. The unconjugated protein and the PEGylated conjugate will elute at different salt concentrations.
-
Fraction Collection: Collect fractions across the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Visualizations
References
addressing solubility issues of m-PEG13-azide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG13-azide, focusing on addressing solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a polyethylene glycol (PEG) derivative containing an azide group. Due to the hydrophilic nature of the PEG spacer, it is generally soluble in aqueous media.[1][2] While specific quantitative solubility for this compound in every possible buffer is not extensively documented in publicly available literature, similar methoxy PEG azide products are reported to have a solubility of at least 10 mg/mL in water.[3] It is also soluble in various organic solvents like DMSO, DMF, chloroform, and methylene chloride.[3][4]
Q2: What factors can influence the solubility of this compound in aqueous buffers?
A2: Several factors can affect the solubility of PEGylated compounds like this compound:
-
Temperature: Solubility of PEGs in aqueous solutions can be temperature-dependent.
-
pH of the buffer: While PEG itself is stable over a wide pH range, extreme pH values could potentially affect the stability of the terminal azide group over long periods, though this is not a direct solubility issue.
-
Buffer composition and ionic strength: High concentrations of certain salts can lead to a "salting-out" effect, where the solubility of the PEG derivative is reduced, potentially causing it to precipitate.
-
Presence of other molecules: In complex mixtures, interactions with other molecules could influence the solubility of this compound. The azide group itself, when present as sodium azide preservative, has been shown to affect the aggregation of proteins in solution.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results and to avoid repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution in a suitable solvent.
-
If the final application is in an aqueous buffer, you can attempt to dissolve the this compound directly in the buffer of choice.
-
Alternatively, a common practice for PEG derivatives that may have limited aqueous solubility or are difficult to dissolve directly is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. This stock can then be diluted into the final aqueous reaction buffer.
Q4: How should I store this compound and its solutions?
A4: To maintain its stability, this compound should be stored at -20°C in a dry environment. Stock solutions should also be stored at low temperatures (e.g., -20°C) and protected from moisture to prevent hydrolysis. It is best to prepare fresh solutions before use and avoid multiple freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Possible Cause 1: The concentration is too high.
-
Solution: Try preparing a more dilute solution. Refer to the solubility table for general guidance.
-
-
Possible Cause 2: The dissolution rate is slow.
-
Solution: Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Be cautious with heating to avoid any potential degradation.
-
-
Possible Cause 3: The buffer composition is causing precipitation (salting out).
-
Solution: Try dissolving the this compound in deionized water first and then adding the buffer components. Alternatively, consider using a buffer with a lower salt concentration.
-
-
Possible Cause 4: The quality of the this compound may have degraded.
-
Solution: Ensure the compound has been stored correctly. If in doubt, use a fresh vial of the reagent.
-
Issue 2: The solution is cloudy or shows precipitation after initial dissolution.
-
Possible Cause 1: The solubility limit has been exceeded, and the compound is precipitating out over time.
-
Solution: Prepare a fresh, more dilute solution.
-
-
Possible Cause 2: The this compound is aggregating. While less common for PEGs alone, it can be influenced by other components in the buffer.
-
Solution: Review the buffer composition. If working with proteins, be aware that the azide moiety can influence protein aggregation. Consider a different buffer system.
-
-
Possible Cause 3: The compound is degrading.
-
Solution: Prepare fresh solutions for each experiment and avoid long-term storage of buffered solutions.
-
Data Summary
| Compound Family | Reported Solubility in Aqueous Solutions | Organic Solvent Solubility | Notes |
| mPEG-Azide | > 10 mg/mL in water | Soluble in DMSO, DMF, Chloroform | The hydrophilic PEG chain imparts good water solubility. |
| Azide-PEG-Azide | Soluble in water and aqueous buffer | Soluble in chloroform, methylene chloride, DMF, DMSO | Solubility is a general characteristic of these PEG linkers. |
| NHS-PEG4-Azide | Does not easily dissolve directly in water or aqueous buffer. | Recommended to dissolve in DMSO or DMF first. | This highlights that the end group can significantly impact solubility. |
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
-
Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the desired volume of your aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If dissolution is slow, gently warm the solution to 37°C for a few minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Dissolution using an Organic Co-Solvent
-
Bring the this compound vial to room temperature.
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).
-
Vortex until fully dissolved.
-
Add the desired amount of the stock solution to your aqueous buffer to achieve the final working concentration. Ensure the final concentration of the organic solvent is compatible with your downstream application.
-
Mix the final solution thoroughly.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing this compound behavior in aqueous buffers.
References
how to prevent aggregation during m-PEG13-azide labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent protein aggregation during m-PEG13-azide labeling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
A1: Protein aggregation during this compound labeling can stem from several factors:
-
Changes in Protein Surface Properties: The covalent attachment of the this compound molecule can alter the surface hydrophobicity and charge distribution of the protein. The azide group, while relatively small, can contribute to changes in the local chemical environment on the protein surface.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. If the buffer conditions are not optimal for the specific protein being labeled, it can lead to unfolding and subsequent aggregation.
-
High Concentrations of Reactants: High concentrations of the protein or the this compound reagent can increase the likelihood of intermolecular interactions, leading to aggregation.
-
Presence of Organic Solvents: this compound is often dissolved in an organic solvent like DMSO. The introduction of even small amounts of organic solvent can destabilize some proteins.
-
Reaction Temperature and Duration: Elevated temperatures and prolonged reaction times can increase the propensity for protein denaturation and aggregation.
Q2: Can the azide group itself contribute to protein aggregation?
A2: While the azide group is relatively small and bioorthogonal, the azide anion has been shown to have effects on protein aggregation under conditions of thermomechanical stress. Therefore, it is a factor to consider, and optimizing labeling conditions to be as gentle as possible is recommended.[1][2]
Q3: How does the m-PEG13 chain length influence aggregation?
A3: The polyethylene glycol (PEG) chain itself is hydrophilic and is often used to increase the solubility and stability of proteins. The 13-unit PEG chain (m-PEG13) is relatively short, providing a balance between increasing hydrophilicity and minimizing potential steric hindrance. However, the conjugation of any molecule to a protein can alter its properties, and a high degree of labeling even with a hydrophilic polymer can lead to aggregation.
Q4: What are the best methods to detect and quantify aggregation?
A4: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can detect the formation of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species is a clear indication of aggregation.
-
SDS-PAGE: Under non-reducing conditions, high molecular weight bands can indicate the presence of covalent aggregates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity during the labeling reaction. | Suboptimal buffer conditions (pH, ionic strength). | Optimize the buffer pH to be at least 1-1.5 units away from the isoelectric point (pI) of the protein. Adjust the ionic strength (e.g., 50-150 mM NaCl) to enhance protein solubility. |
| High protein or this compound concentration. | Reduce the protein concentration. Perform the reaction with a lower molar excess of the this compound reagent. | |
| "Solvent shock" from the addition of this compound in organic solvent. | Add the this compound stock solution dropwise to the protein solution while gently stirring to ensure rapid and uniform mixing. | |
| Increased aggregation observed after purification. | The labeled protein has different stability requirements. | The final storage buffer may need to be re-optimized for the PEGylated protein. Consider adding stabilizing excipients. |
| Concentration-dependent aggregation. | Store the purified conjugate at a lower concentration. | |
| Loss of protein activity without visible aggregation. | Formation of small, soluble aggregates. | Use DLS or SEC to analyze for the presence of soluble aggregates. |
| Labeling at a functionally important site. | If possible, use a site-specific labeling strategy to avoid modification of critical residues. |
Quantitative Data on Optimization Parameters
While precise quantitative data for this compound is highly protein-dependent, the following table provides recommended starting points and optimization ranges to minimize aggregation.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Molar Excess of this compound to Protein | 10-20 fold | 5-50 fold | A higher excess drives the reaction to completion but increases the risk of aggregation and non-specific labeling. Start with a moderate excess and adjust based on labeling efficiency and aggregation levels. |
| Protein Concentration | 1-2 mg/mL | 0.5-5 mg/mL | Higher protein concentrations can accelerate aggregation. It is often beneficial to label at a lower concentration and then concentrate the purified product if necessary. |
| Reaction Buffer pH | 7.4 | 7.0-8.5 | For labeling primary amines (e.g., lysine residues) with NHS esters, a slightly alkaline pH is optimal. However, the primary consideration should be the pH at which the protein is most stable. |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Lower temperatures can slow down the reaction but may be necessary for temperature-sensitive proteins to prevent unfolding and aggregation. |
| Reaction Time | 1-2 hours | 1-4 hours | Monitor the reaction progress to determine the optimal time. Over-incubation can increase the likelihood of aggregation. |
| Stabilizing Additives | None | 5-10% Glycerol, 50-100 mM Arginine | For proteins prone to aggregation, the inclusion of stabilizing excipients in the reaction buffer can be beneficial. |
Experimental Protocol: this compound Labeling of a Protein via NHS Ester Chemistry
This protocol provides a general procedure for labeling a protein with this compound that has been functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO (e.g., 10 mg/mL). This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound-NHS ester to the protein solution.
-
Add the reagent dropwise while gently mixing to avoid localized high concentrations.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis. The purification buffer should be optimized for the stability of the final conjugate.
-
-
Characterization:
-
Confirm conjugation and assess the purity of the labeled protein using SDS-PAGE, mass spectrometry, and HPLC.
-
Quantify the degree of labeling using appropriate methods (e.g., UV-Vis spectroscopy if the azide has a chromophore, or mass spectrometry).
-
Assess the aggregation state of the purified conjugate using DLS or SEC.
-
Experimental Workflow
Caption: Experimental workflow for this compound labeling of proteins.
Logical Relationship Diagram for Troubleshooting Aggregation
Caption: Troubleshooting logic for addressing protein aggregation.
References
Technical Support Center: Catalyst Selection and Optimization for m-PEG13-azide CuAAC Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and optimization for m-PEG13-azide Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful conjugation.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound CuAAC reactions.
Problem: Low or No Product Yield
Low or non-existent product yield is a common issue in CuAAC reactions. The following decision tree and Q&A format will help you diagnose and resolve the problem.
Q1: Why is my this compound CuAAC reaction showing low or no yield?
A1: Several factors can contribute to low yields in CuAAC reactions. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to inactive Cu(II).[3] Ensure your copper source and reducing agent (e.g., sodium ascorbate) are fresh. It is also crucial to maintain anaerobic conditions by degassing solvents to prevent oxidation.[1]
-
Reagent Quality: Verify the purity and concentration of your this compound and alkyne starting materials. Degradation of reagents can lead to failed reactions.
-
Copper Sequestration: Functional groups within your reactants, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive.[1]
-
Poor Solubility: The PEGylated reactant may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates. Consider using a co-solvent system like DMF/H₂O or THF/H₂O to improve solubility.
-
Steric Hindrance: Bulky substituents near the azide or alkyne functional groups can impede the reaction. Increasing the reaction time and/or temperature may help overcome this.
Q2: How can I minimize the Glaser-Hay (alkyne homocoupling) side reaction?
A2: The Glaser-Hay coupling is an oxidative side reaction that competes with the desired CuAAC reaction. To minimize it:
-
Degas Solvents: Thoroughly degas all solvents by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Use a Ligand: A copper-stabilizing ligand can help suppress this side reaction.
-
Control Temperature: Running the reaction at a lower temperature can also help reduce the rate of homocoupling.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q3: What is the best copper source for my this compound CuAAC reaction?
A3: The choice of copper source is flexible. Common sources include:
-
Cu(II) salts with a reducing agent: This is the most common method. Copper(II) sulfate (CuSO₄) is frequently used with sodium ascorbate to generate the active Cu(I) species in situ. This approach is convenient and generally effective.
-
Cu(I) salts: Copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly. However, Cu(I) is unstable and readily oxidizes, requiring stringent anaerobic conditions. It is often recommended to avoid CuI as the iodide ion can interfere with the reaction.
-
Metallic Copper: Copper turnings or wire can also serve as the catalyst source, generating Cu(I) in the presence of a Cu(II) salt.
Q4: What is the role of a ligand and which one should I choose?
A4: Ligands are used to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. They are particularly important in biological applications to protect biomolecules from damage by reactive oxygen species (ROS) that can be generated.
-
Tris(benzyltriazolylmethyl)amine (TBTA): A common ligand, but its low aqueous solubility can be a limitation.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand that is highly effective for aqueous CuAAC reactions and is often preferred for bioconjugations.
Reaction Optimization
Q5: What are the optimal concentrations for the catalyst components?
A5: Optimal concentrations can be substrate-dependent, but a good starting point is:
-
Copper(II) Sulfate: 50 to 100 µM.
-
Ligand: A 2:1 to 5:1 ligand-to-copper ratio is often recommended to protect the catalyst and biomolecules.
-
Sodium Ascorbate: A 3- to 10-fold excess over the copper concentration is typically used.
| Component | Recommended Starting Concentration | Key Considerations |
| Copper(II) Sulfate | 50 - 500 µM | Higher concentrations can accelerate the reaction but may also increase side reactions. |
| Ligand (e.g., THPTA) | 100 µM - 2.5 mM | A higher ligand-to-copper ratio can protect against catalyst oxidation and biomolecule damage. |
| Sodium Ascorbate | 0.3 - 5 mM | A sufficient excess is needed to maintain the copper in the Cu(I) state. |
| This compound | Substrate dependent | Equimolar or slight excess relative to the alkyne. |
| Alkyne | Substrate dependent | Equimolar or slight excess relative to the azide. |
Q6: Which solvent system should I use for my this compound CuAAC reaction?
A6: The CuAAC reaction is robust and can be performed in a variety of solvents.
-
Aqueous Buffers: For bioconjugations, aqueous buffers such as phosphate-buffered saline (PBS) are common. Avoid Tris buffers as they can chelate copper.
-
Organic Solvents: Solvents like DMF, DMSO, and THF can be used, often in combination with water to ensure solubility of all components.
-
Green Solvents: Polyethylene glycol (PEG) itself can be used as a solvent, which can be advantageous for reactions with PEGylated substrates. Supercritical CO2 has also been explored as a sustainable reaction medium.
Purification
Q7: What are the best methods for purifying my PEGylated product?
A7: Purification of PEGylated products can be challenging. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules, catalyst, and byproducts based on size.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be useful if the product has a different charge from the starting materials.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities like excess catalyst and ligands.
-
Chelating Resins: Resins like Chelex or the addition of EDTA can be used to remove residual copper.
Experimental Protocols
General Protocol for this compound CuAAC Reaction
This protocol is a general starting point and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
This compound in a suitable solvent (e.g., water, DMF).
-
Alkyne-containing molecule in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
Ligand (e.g., THPTA) in water (e.g., 100 mM).
-
Sodium ascorbate in water (e.g., 300 mM). Prepare this solution fresh just before use.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound and the alkyne-containing molecule to the chosen solvent or buffer.
-
Add the THPTA solution, followed by the CuSO₄ solution. Vortex briefly to mix. The pre-mixing of the ligand and copper is important.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature. Reaction times can vary from 30 minutes to 24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Once the reaction is complete, proceed with purification to remove the copper catalyst, excess reagents, and any byproducts.
-
Quantitative Data on Catalyst Systems
The following table summarizes the effects of different ligands on CuAAC reaction yields from literature findings.
| Ligand | Copper Source | Reducing Agent | Solvent | Typical Yield | Reference |
| THPTA | CuSO₄ | Sodium Ascorbate | Water/DMSO | High | |
| TBTA | CuSO₄ | Sodium Ascorbate | DMF/Water | High | |
| BTTAA | CuSO₄ | Sodium Ascorbate | PBS | Effective | |
| Imidazole derivatives | Cu(I) source | - | Various | Effective for bulky alkynes | |
| None | CuI | - | Molten PEG2000 | Good |
References
Technical Support Center: Impact of pH on m-PEG13-azide Reaction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting m-PEG13-azide reactions with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound?
A1: CuAAC reactions are generally robust and can proceed over a broad pH range, typically between 4 and 12. However, for bioconjugation applications with sensitive biomolecules like proteins, a pH range of 7 to 9 is most commonly employed to strike a balance between reaction efficiency and the stability of the biomolecule.[1][2] A neutral pH of around 7.0 to 7.5 is often a good starting point for optimization.[3]
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with this compound?
A2: In SPAAC reactions, higher pH values generally lead to increased reaction rates.[4] However, the optimal pH can be influenced by the specific buffer system used. It is advisable to perform a pH screening experiment to determine the ideal conditions for your specific reactants and buffer system.
Q3: Which buffers should I use for CuAAC and SPAAC reactions?
A3: For CuAAC, compatible buffers include phosphate, carbonate, or HEPES within the pH range of 6.5–8.0. It is crucial to avoid Tris buffer as the tris(hydroxymethyl)aminomethane can act as a competitive and inhibitory ligand for the copper catalyst. For SPAAC, common buffers like PBS, HEPES, MES, and borate have been successfully used, with HEPES at pH 7 showing high reaction rates in some studies.
Q4: Can pH be adjusted to achieve site-specific modification when using this compound?
A4: Yes, particularly when targeting primary amines. To selectively label the N-terminal α-amino group over the ε-amino group of lysine residues, the conjugation can be performed at a pH below 7. A pH of approximately 6.3 is considered ideal for enhancing N-terminal selectivity.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield in CuAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | 1. Verify Buffer pH: Confirm that your reaction buffer is within the recommended range of pH 7-9. 2. Perform a pH Optimization Screen: Set up a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal pH. 3. Check for Biomolecule Precipitation: Visually inspect the reaction mixture for any signs of protein or biomolecule precipitation, which can occur at non-optimal pH values. |
| Incompatible Buffer | 1. Avoid Tris Buffer: Ensure you are not using Tris-based buffers as they can inhibit the copper catalyst. 2. Switch to a Recommended Buffer: Use buffers such as phosphate, HEPES, or carbonate. |
| Reagent Instability | 1. Prepare Fresh Solutions: Always use freshly prepared sodium ascorbate solution. 2. Consider NHS Ester Hydrolysis: If you are introducing the azide or alkyne handle via an NHS ester, be aware that hydrolysis of the ester is more rapid at higher pH values, which can reduce the concentration of the active reagent. |
Issue 2: Low Reaction Rate in SPAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | 1. Increase the pH: Generally, higher pH values accelerate SPAAC reactions. Try increasing the pH of your reaction buffer. 2. Perform a pH Screen: Test a range of pH values (e.g., 6.0 to 8.5) to find the optimal condition for your specific azide and cyclooctyne pair. |
| Buffer Effects | 1. Change the Buffer System: The reaction rate can be buffer-dependent. If using PBS with slow kinetics, consider switching to HEPES, which has been shown to yield higher reaction rates at the same pH. |
Data Presentation
Table 1: Recommended pH Ranges for Different Azide-Alkyne Coupling Chemistries
| Reaction Type | General pH Range | Optimal pH Range for Bioconjugation | Key Considerations |
| CuAAC | 4.0 - 12.0 | 7.0 - 9.0 | Avoid Tris buffer. pH around 7 is a good starting point. |
| SPAAC | 5.0 - 10.0 | 7.0 - 8.5 | Higher pH often increases the reaction rate, but this is buffer-dependent. |
| N-terminal Selective NHS Ester Coupling | < 7.0 | ~6.3 | Exploits the pKa difference between N-terminal and lysine amines. |
| Maleimide Coupling | 6.0 - 8.0 | 6.5 - 7.5 | Slower but more specific at lower pH; faster but more hydrolysis at higher pH. |
Table 2: Influence of pH and Buffer on SPAAC Second-Order Rate Constants
Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| HEPES | 7.0 | 1.22 |
| Borate | 10.0 | 1.18 |
| DMEM | ~7.4 | 0.97 |
| MES | 6.0 | 0.86 |
| PBS | 7.0 | 0.85 |
| RPMI | ~7.4 | 0.77 |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction
-
Prepare Stock Solutions:
-
This compound dissolved in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-containing molecule in an appropriate solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) in water.
-
Sodium ascorbate in water (must be prepared fresh).
-
Copper-chelating ligand (e.g., THPTA) in water.
-
A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, add the this compound solution.
-
Add the corresponding reaction buffer to each tube to achieve the target pH.
-
Add the alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and the chelating ligand. Add this premix to each reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C for 1-2 hours.
-
-
Analysis:
-
Analyze the reaction products using a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the conjugation efficiency at each pH.
-
-
Determine Optimal pH:
-
Identify the pH that provides the highest conjugation yield with minimal degradation of the biomolecule.
-
Visualizations
Caption: Workflow for pH optimization of CuAAC bioconjugation.
Caption: Troubleshooting decision tree for low bioconjugation yield.
References
Technical Support Center: Purification of PEGylated Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess m-PEG13-azide following a conjugation reaction. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Following a conjugation reaction, the mixture contains the desired PEGylated product, unreacted starting materials (such as the molecule to be conjugated), and a significant amount of excess this compound.[] It is essential to remove this excess PEG-azide for several reasons:
-
Accurate Downstream Analysis: Residual PEG-azide can interfere with analytical techniques used to characterize the conjugate, leading to inaccurate quantification and assessment of conjugation efficiency.
-
Optimal Yield and Purity: Effective purification is necessary to isolate the desired PEGylated conjugate and achieve high purity, which is critical for therapeutic and diagnostic applications.[]
-
Reduced Non-specific Interactions: Excess PEG can lead to non-specific binding in biological assays, potentially causing misleading results.
-
Regulatory Requirements: For therapeutic applications, regulatory agencies require well-characterized products with minimal impurities.
Q2: What are the most common methods for removing excess this compound?
Several techniques can be employed to separate the PEGylated conjugate from unreacted this compound. The choice of method depends on the size of the conjugated molecule, the size of the PEG, and the desired scale of purification. The most widely used methods include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius (size).[][2][3] The larger PEGylated conjugate will elute before the smaller, unreacted this compound.
-
Dialysis/Ultrafiltration: These techniques utilize a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes. The smaller this compound will pass through the membrane, while the larger conjugate is retained.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on the surface of the conjugated molecule, altering its interaction with the IEX resin and allowing for separation from the unreacted molecule and potentially the PEG-azide.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, which can be exploited for purification.
-
Reversed-Phase Chromatography (RPC): RPC is another technique that separates based on hydrophobicity and is often used for smaller molecules and peptides.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor resolution between the PEGylated conjugate and excess this compound. | The hydrodynamic radii of the conjugate and the free PEG are too similar. | - Select a column with a smaller pore size to improve the separation of smaller molecules.- Optimize the mobile phase. For example, the addition of arginine can reduce non-specific interactions and improve peak shape.- Decrease the flow rate to allow for better equilibration and separation. |
| Low recovery of the PEGylated conjugate. | The conjugate is adsorbing to the column matrix. | - Add organic modifiers or salts to the mobile phase to reduce non-specific binding.- Use a column with a different stationary phase material.- Ensure the column is properly equilibrated with the mobile phase before sample injection. |
| Broad or tailing peaks. | - The sample volume is too large.- The column is overloaded.- Secondary interactions between the sample and the column matrix are occurring. | - Reduce the injection volume.- Decrease the amount of sample loaded onto the column.- Modify the mobile phase composition (e.g., adjust pH or ionic strength) to minimize secondary interactions. |
Dialysis/Ultrafiltration Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete removal of excess this compound. | - The dialysis time is too short.- The volume of the dialysis buffer is insufficient.- The MWCO of the membrane is too close to the molecular weight of the PEG-azide. | - Increase the dialysis time and perform multiple buffer changes.- Use a much larger volume of dialysis buffer (e.g., 100-1000 times the sample volume).- Select a membrane with a MWCO that is significantly larger than the molecular weight of this compound but smaller than the conjugate. |
| Loss of the PEGylated conjugate. | The MWCO of the membrane is too large. | Choose a membrane with a smaller MWCO that will retain the conjugate. |
| Slow filtration rate during ultrafiltration. | - The membrane is clogged.- The concentration of the sample is too high, leading to high viscosity. | - Use a new membrane or clean the existing one according to the manufacturer's instructions.- Dilute the sample before filtration. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying a PEGylated protein from unreacted this compound. The specific column, mobile phase, and flow rate should be optimized for your particular conjugate.
Materials:
-
SEC column suitable for the molecular weight range of the conjugate and free PEG.
-
HPLC or FPLC system.
-
Mobile phase (e.g., Phosphate Buffered Saline - PBS).
-
Reaction mixture containing the PEGylated conjugate and excess this compound.
-
Fraction collector.
Method:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the components elute from the column. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified PEGylated conjugate.
-
Pooling and Concentration: Pool the fractions containing the purified product. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is suitable for removing small molecules like this compound from a larger PEGylated conjugate.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa, ensuring it is significantly smaller than the conjugate but larger than the this compound).
-
Dialysis buffer (e.g., PBS).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Reaction mixture.
Method:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Changes: Dialyze for 4-6 hours. Change the dialysis buffer completely. Repeat the buffer change at least 3-4 times to ensure complete removal of the this compound.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
-
Storage: Store the purified conjugate at the appropriate temperature.
Visualizations
Caption: Workflow for removing excess this compound using SEC.
Caption: Workflow for removing excess this compound using dialysis.
References
analytical techniques for identifying m-PEG13-azide reaction problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and resolving issues encountered during reactions with m-PEG13-azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a polyethylene glycol (PEG)-based reagent primarily used in bioconjugation and drug delivery research. Its azide (-N3) functional group allows it to readily participate in "click chemistry" reactions, which are known for their high efficiency and specificity. The two main types of reactions are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between an azide and a terminal alkyne in the presence of a copper(I) catalyst, forming a stable triazole linkage.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed without a metal catalyst.[2][] This method is particularly advantageous for applications in living systems where copper toxicity is a concern.[]
Q2: How should I store and handle this compound?
A2: Organic azides are energetic compounds and should be handled with care.[4] For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. When handling the solid compound, it is crucial to avoid using metal spatulas, as azides can react with certain metals to form highly unstable and shock-sensitive metal azides. Plastic or ceramic spatulas are recommended.
Q3: What are the key differences between CuAAC and SPAAC reactions for my this compound conjugation?
A3: The choice between CuAAC and SPAAC depends on the specific requirements of your experiment.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | No metal catalyst is required. |
| Reaction Rate | Generally faster reaction kinetics. | Reaction rates can be slower compared to CuAAC. |
| Biocompatibility | The copper catalyst can be toxic to cells, limiting in vivo applications. | Highly biocompatible and suitable for use in living systems. |
| Alkyne Reagent | Uses terminal alkynes. | Requires a strained cyclooctyne (e.g., DBCO, BCN). |
| Side Reactions | Potential for copper-mediated side reactions, such as oxidation of amino acid residues. | Generally fewer side reactions with native biological functional groups. |
Q4: Which analytical techniques are recommended for monitoring the progress of my this compound reaction?
A4: Several analytical techniques can be employed to monitor the reaction progress and characterize the final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), is a powerful tool for separating and quantifying reactants, products, and impurities.
-
Size Exclusion Chromatography (SEC): SEC is useful for separating molecules based on their size and can effectively distinguish the larger PEGylated product from the unreacted starting materials. When combined with Multi-Angle Light Scattering (MALS), it can provide accurate molecular weight determination of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the degree of PEGylation by comparing the integrals of signals from the PEG chain and the molecule it is attached to.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is excellent for determining the molecular weight of the PEGylated product and assessing the heterogeneity of the sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹.
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This guide addresses common issues encountered during CuAAC reactions involving this compound.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Influence of Reaction Parameters on CuAAC Yield
The following table summarizes the impact of various reaction conditions on the yield of CuAAC reactions with PEG linkers.
| Parameter | Condition | Effect on Yield | Rationale |
| Catalyst Concentration | Too Low | Decreased | Insufficient active catalyst for the reaction to proceed efficiently. |
| Optimal (e.g., 0.5 C/A molar ratio) | Maximized | Sufficient catalyst for efficient cycloaddition without excessive side reactions. | |
| Too High | Decreased | May promote side reactions and complicate purification. | |
| Temperature | Low (e.g., Room Temp) | Generally Favorable | Minimizes side reactions like Glaser-Hay coupling. |
| High (e.g., > 50°C) | May Decrease | Can promote oxidative side reactions and degradation of sensitive biomolecules. | |
| Solvent | Aqueous Buffers | Good | Suitable for bioconjugation, but solubility of some reactants may be limited. |
| Co-solvents (DMSO, DMF) | Can Improve | Enhances solubility of hydrophobic reactants, leading to a more homogeneous reaction mixture. | |
| pH | 4-7 | Optimal | Favorable for the stability of the copper catalyst and many biomolecules. |
| > 8 | May Decrease | Can lead to side reactions and catalyst precipitation. | |
| Oxygen | Present | Decreased | Oxidizes the active Cu(I) catalyst to the inactive Cu(II) state. |
| Excluded (Degassed) | Increased | Protects the Cu(I) catalyst, leading to higher reaction efficiency. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This guide addresses common issues encountered during SPAAC reactions.
Caption: Troubleshooting workflow for SPAAC reactions.
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Reaction
This protocol provides a starting point and may require optimization for specific substrates.
Caption: General experimental workflow for CuAAC reactions.
Detailed Steps:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed DMSO or an appropriate buffer.
-
Alkyne-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
THPTA (ligand): Prepare a 200 mM stock solution in water.
-
Sodium ascorbate: Prepare a 1 M stock solution in water. This solution must be made fresh before each use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule and this compound to the desired final concentrations.
-
Add the THPTA solution, followed by the CuSO₄ solution. The final concentration of the ligand should be in excess of the copper.
-
Gently mix the solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction vessel should be protected from light.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
-
Purification:
-
Purify the PEGylated conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the catalyst.
-
Protocol 2: Analysis of PEGylation by HPLC-CAD
Instrumentation:
-
HPLC system with a UV/Vis detector and a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column suitable for protein or peptide separation.
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40 - 60°C.
-
-
Detection:
-
UV/Vis: Monitor at 280 nm for proteins or at a wavelength appropriate for your molecule.
-
CAD: Use settings appropriate for the mobile phase and analytes.
-
-
Data Analysis:
-
The UV chromatogram will show peaks for the unreacted protein and the PEGylated product.
-
The CAD chromatogram will show peaks for all non-volatile species, including this compound and the PEGylated product.
-
Quantify the extent of PEGylation by comparing the peak areas of the reactant and product peaks.
-
Protocol 3: Characterization by MALDI-TOF MS
Materials:
-
MALDI-TOF mass spectrometer.
-
MALDI target plate.
-
Matrix solution (e.g., sinapinic acid for proteins, HCCA for smaller molecules).
Procedure:
-
Sample Preparation: Mix the purified conjugate solution with the matrix solution.
-
Spotting: Spot a small volume of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your expected product.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, each corresponding to the conjugate with a different number of PEG units (due to the inherent polydispersity of PEG).
-
The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da).
-
Be aware of potential fragmentation of the azide group, which can lead to ions with a mass 28 Da less than the parent ion.
-
Protocol 4: Determination of PEGylation Degree by ¹H NMR
Procedure:
-
Sample Preparation: Dissolve a known amount of the purified and lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify a well-resolved signal corresponding to the non-PEGylated part of your molecule and a signal from the PEG backbone (typically a large singlet around 3.6 ppm).
-
Integrate both signals.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integral of PEG signal / Number of protons per PEG unit) / (Integral of molecule signal / Number of protons for that signal)
-
References
Validation & Comparative
A Comparative Guide to m-PEG13-azide and Other PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of m-PEG13-azide with other common PEGylation reagents. We will delve into the performance of these reagents, supported by experimental data, to assist you in selecting the optimal strategy for your research and development needs.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This modification can enhance the therapeutic properties of these molecules by increasing their solubility, stability, and circulation half-life, while also reducing their immunogenicity. The choice of PEGylation reagent is critical as it dictates the specificity of the conjugation, the stability of the resulting bond, and the overall impact on the biological activity of the molecule.
Comparison of PEGylation Chemistries
The most common PEGylation strategies involve targeting specific functional groups on the biomolecule. Here, we compare this compound, an azide-functionalized PEG for "click chemistry," with two other widely used classes of PEGylation reagents: NHS-esters (targeting primary amines) and maleimides (targeting free thiols).
-
This compound (Click Chemistry): This reagent utilizes bioorthogonal click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This method offers high specificity as the azide group reacts exclusively with a corresponding alkyne or strained alkyne group, which can be introduced into the target molecule. This allows for precise, site-specific PEGylation. The resulting triazole linkage is highly stable.[1][2]
-
NHS-ester PEGs (Amine-reactive): N-hydroxysuccinimide (NHS) ester-activated PEGs react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[3][4] This method is robust and widely used, forming a stable amide bond.[3] However, since proteins often have multiple lysine residues, this can lead to a heterogeneous mixture of PEGylated products with varying degrees of modification.
-
Maleimide-PEGs (Thiol-reactive): Maleimide-functionalized PEGs react specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues. This reaction is highly efficient and proceeds under mild conditions, forming a stable thioether bond. The scarcity of free cysteines in most proteins allows for more site-specific PEGylation compared to NHS-esters. However, the maleimide-thiol adduct can undergo a retro-Michael reaction, which may lead to deconjugation in vivo.
Data Presentation: Performance Comparison
The following tables summarize the key performance characteristics of the different PEGylation reagents based on available data.
Table 1: Reaction Conditions and Efficiency
| Feature | This compound (Click Chemistry) | NHS-ester PEG | Maleimide-PEG |
| Target Residues | Site-specifically introduced alkynes | Primary amines (Lysine, N-terminus) | Free thiols (Cysteine) |
| Reaction pH | 4.0 - 11.0 (CuAAC), Physiological pH (SPAAC) | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Time | 1 - 4 hours (CuAAC), < 1 hour (SPAAC) | 30 minutes - 2 hours | 2 - 4 hours |
| Typical Molar Excess of Reagent | 1.5 - 20 fold | 10 - 50 fold | 10 - 20 fold |
| Typical Yield of Mono-PEGylated Product | High (>90% with optimized conditions) | Variable (up to 75% with optimization) | High (>80%) |
| Specificity | Very High | Moderate to Low | High |
Table 2: Linkage Stability and Properties
| Feature | This compound (Click Chemistry) | NHS-ester PEG | Maleimide-PEG |
| Resulting Linkage | Triazole | Amide | Thioether |
| Bond Stability | Highly Stable | Highly Stable | Stable, but susceptible to retro-Michael reaction |
| Side Reactions | Minimal with SPAAC; potential for protein damage with copper catalyst (CuAAC) | Hydrolysis of NHS-ester | Reaction with other nucleophiles at higher pH |
| Biocompatibility | High (especially copper-free methods) | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: PEGylation using this compound (CuAAC Click Chemistry)
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or water.
-
Prepare a 100 mM solution of CuSO4 in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Freshly prepare a 100 mM solution of sodium ascorbate in water.
-
-
Catalyst Premix: Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.
-
Reaction Mixture: To the alkyne-modified protein solution, add this compound to the desired molar excess (e.g., 4-50 fold).
-
Initiate Reaction: Add the CuSO4/THPTA premix to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and catalyst.
Protocol 2: PEGylation using NHS-ester PEG
This protocol provides a general method for conjugating an NHS-ester PEG to a protein.
Materials:
-
Protein with primary amines
-
NHS-ester PEG
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Equilibrate the NHS-ester PEG to room temperature before opening. Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris).
-
Purification: Remove unreacted PEG and byproducts by SEC or dialysis.
Protocol 3: PEGylation using Maleimide-PEG
This protocol outlines a general procedure for the conjugation of a maleimide-PEG to a protein with free thiols.
Materials:
-
Protein with free sulfhydryl groups
-
Maleimide-PEG
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in the thiol-free buffer. If necessary, reduce disulfide bonds using a reducing agent and subsequently remove the reducing agent.
-
Reagent Preparation: Dissolve the Maleimide-PEG in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
Purification: Purify the PEGylated protein conjugate using SEC or dialysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanisms and a general experimental workflow for comparing PEGylation reagents.
Caption: Reaction mechanisms for different PEGylation reagents.
Caption: General workflow for comparing PEGylation reagents.
Conclusion
The choice of PEGylation reagent is a critical decision in the development of bioconjugates.
-
This compound and other azide-functionalized PEGs are ideal for applications requiring high specificity and a well-defined, homogeneous product. The bioorthogonal nature of click chemistry allows for precise control over the site of PEGylation, which is particularly advantageous for preserving the biological activity of the target molecule.
-
NHS-ester PEGs are a robust and straightforward option for general PEGylation, though they may result in a heterogeneous product mixture.
-
Maleimide-PEGs offer high specificity for cysteine residues but the stability of the resulting linkage should be considered for in vivo applications.
By understanding the distinct advantages and limitations of each PEGylation chemistry, researchers can make an informed decision to best suit their specific application, ultimately leading to more effective and well-characterized bioconjugates.
References
A Head-to-Head Comparison of CuAAC and SPAAC for m-PEG13-azide Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. This guide provides an objective, data-driven comparison of these two powerful "click chemistry" methodologies, with a specific focus on reactions involving methoxy-poly(ethylene glycol)(13)-azide (m-PEG13-azide). By examining key performance metrics, providing detailed experimental protocols, and visualizing reaction workflows, this document aims to equip researchers with the necessary information to select the optimal strategy for their specific application.
At a Glance: Key Distinctions
The fundamental trade-off between CuAAC and SPAAC lies in the balance between reaction kinetics and biocompatibility. CuAAC is renowned for its rapid reaction rates, often proceeding orders of magnitude faster than SPAAC. However, this acceleration is achieved through the use of a copper(I) catalyst, which can be cytotoxic and is therefore often unsuitable for applications involving living cells or in vivo systems. Conversely, SPAAC is a catalyst-free reaction, driven by the ring strain of a cyclooctyne, making it highly biocompatible. While historically slower, the development of increasingly reactive cyclooctynes has significantly narrowed the kinetic gap.
Quantitative Performance Comparison
The following table summarizes key quantitative data for CuAAC and SPAAC reactions, providing a framework for comparison. It is important to note that specific reaction rates and yields can vary depending on the exact substrates, solvent, and temperature. For reactions involving PEGylated azides, the PEG chain can influence solubility and may have a modest effect on reaction kinetics.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity.[1] | High, suitable for in vivo and live-cell applications.[1] |
| Typical Second-Order Rate Constant (k₂) | 1 to 100 M⁻¹s⁻¹[2] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[3] |
| Reaction Time | Typically 1-4 hours at room temperature.[4] Can be faster at higher concentrations. | Can range from minutes to several hours depending on the cyclooctyne's strain. |
| Typical Yield | Generally high to quantitative (>95%). | High to quantitative, but may require longer reaction times or excess reagents. |
| Reagents | This compound, terminal alkyne, Cu(II) salt (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | This compound, strained cyclooctyne (e.g., DBCO, BCN). |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the catalyst system. | Some strained alkynes can have off-target reactivity with thiols. |
Reaction Principles and Workflow
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne to form a stable triazole ring. However, their mechanisms and experimental workflows differ significantly.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, a copper(I) catalyst activates a terminal alkyne, dramatically accelerating the reaction with an azide. The copper(I) is typically generated in situ from a copper(II) salt and a reducing agent. A chelating ligand is often used to stabilize the copper(I) and protect sensitive biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne. The high ring strain of the cyclooctyne provides the activation energy for the cycloaddition with an azide. This bioorthogonal reaction is ideal for applications in living systems.
References
assessing the stability of the triazole linkage from m-PEG13-azide reactions
A Comparative Guide to the Stability of Triazole Linkages in Bioconjugation
Introduction
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of chemical linkage used to attach the PEG chain is critical, as it directly impacts the stability and efficacy of the resulting conjugate. The 1,2,3-triazole linkage, formed through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, has emerged as a gold standard in bioconjugation due to its exceptional stability. This guide provides a comparative assessment of the triazole linkage's stability, particularly when derived from reagents like m-PEG13-azide, against other common linkages, supported by experimental data and protocols.
Comparative Stability of Bioconjugate Linkages
The triazole linkage is renowned for its high metabolic and chemical stability, often compared to the native amide bond. It is significantly more stable than many other linkages used in drug delivery, particularly under physiological conditions. The following table summarizes the comparative stability of various linkages.
Table 1: Quantitative Comparison of Linkage Stability
| Linkage Type | Formation Reaction | Cleavage Conditions | Half-life in Human Plasma (Approx.) | Key Stability Features |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Resistant to hydrolysis, enzymatic degradation, and redox conditions. | > 1 week | Exceptionally high stability, considered non-cleavable in vivo. |
| Amide | Carbodiimide Chemistry | Resistant to hydrolysis except at extreme pH. Can be cleaved by specific proteases. | > 1 week | High stability, but susceptible to enzymatic cleavage depending on the context. |
| Ester | Esterification | Susceptible to hydrolysis (pH-dependent) and enzymatic cleavage by esterases. | Minutes to hours | Generally considered a cleavable linker for prodrugs. |
| Disulfide | Thiol-Disulfide Exchange | Cleaved by reducing agents like glutathione (GSH) present in the intracellular environment. | Hours | Designed to be cleaved in the reducing environment inside cells. |
| Hydrazone | Hydrazine + Carbonyl | pH-sensitive; stable at neutral pH but hydrolyzes under acidic conditions (e.g., endosomes). | Hours to days (pH-dependent) | Commonly used for pH-responsive drug release. |
| Oxime | Oximation | More stable than hydrazones but can still be susceptible to hydrolysis, especially at low pH. | Days | Offers a balance between stability and potential for cleavage under specific conditions. |
Experimental Protocols
The stability of a bioconjugate linkage is typically assessed through in vitro incubation studies under physiologically relevant conditions.
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a PEG-conjugate in human plasma.
1. Materials:
- PEG-conjugate (e.g., formed from this compound)
- Control conjugate with a known labile linker (e.g., ester linkage)
- Human plasma (citrated)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)
- Analytical HPLC system with a C18 column
- Mass spectrometer (optional, for metabolite identification)
2. Procedure:
- Dilute the PEG-conjugate stock solution to a final concentration of 1 mg/mL in PBS.
- Pre-warm human plasma to 37°C.
- Initiate the assay by adding the conjugate solution to the plasma at a 1:9 ratio (e.g., 50 µL conjugate + 450 µL plasma).
- Incubate the mixture at 37°C in a shaking water bath.
- At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
- Immediately quench the reaction by adding the aliquot to 2 volumes of cold quenching solution (e.g., 100 µL). This precipitates plasma proteins.
- Vortex the sample vigorously for 30 seconds and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant and analyze it by reverse-phase HPLC.
3. Data Analysis:
- Monitor the disappearance of the peak corresponding to the intact conjugate over time.
- Quantify the peak area at each time point.
- Calculate the percentage of intact conjugate remaining relative to the T=0 time point.
- Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizing Reaction and Stability Concepts
Diagrams can help illustrate the chemical reactions and the logical framework for stability assessment.
Caption: Formation of a stable triazole linkage via CuAAC.
Caption: Workflow for assessing and comparing linkage stability.
Conclusion
The 1,2,3-triazole linkage formed from the reaction of azide-functionalized PEGs, such as this compound, offers superior stability compared to many other conventional linkers used in bioconjugation. Its resistance to enzymatic, hydrolytic, and redox-mediated cleavage makes it an ideal choice for applications requiring long-term in vivo circulation and stability. While cleavable linkers like esters and hydrazones are valuable for specific prodrug strategies requiring triggered release, the triazole bond provides the robustness needed for therapeutics that rely on the integrity of the PEG-drug conjugate for their mechanism of action. The experimental protocols provided herein offer a framework for researchers to validate the stability of their own triazole-linked conjugates.
Preserving Function: A Guide to Confirming the Bioactivity of m-PEG13-Azide Labeled Biomolecules
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of biomolecules. The use of m-PEG13-azide, which allows for site-specific modification via "click chemistry," offers greater control over the PEGylation process compared to traditional methods. However, any modification to a biomolecule carries the risk of altering its biological activity. Therefore, rigorous functional testing is essential to confirm that the desired therapeutic efficacy is retained or appropriately modulated.
This guide provides a comparative overview of key functional assays to validate the activity of biomolecules labeled with this compound. We will explore common assay types, present comparative data where available, and provide detailed experimental protocols for their implementation.
The Importance of Site-Specific PEGylation with this compound
Traditional PEGylation methods, such as those using N-hydroxysuccinimide (NHS) esters, randomly target primary amines (lysine residues and the N-terminus) on the protein surface. This can lead to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations, some of which may be at or near the active site, leading to a significant loss of bioactivity.
This compound, in conjunction with bioorthogonal click chemistry, enables the precise attachment of PEG to a specific, pre-determined site on the biomolecule. This is typically achieved by introducing a complementary alkyne group into the biomolecule through genetic engineering or chemical modification. This site-specific approach is designed to preserve the functional domains of the biomolecule, leading to a more homogenous product with retained biological activity.
Comparing Functional Activity: Azide-PEGylation vs. Other Methods
The retention of biological activity is a critical parameter when evaluating different PEGylation strategies. While direct head-to-head comparisons for a wide range of biomolecules using this compound are still emerging in the literature, the principle of site-specific modification generally leads to better preservation of function compared to random conjugation.
Enzyme Activity
For enzymes, functional activity is assessed by measuring their catalytic efficiency. Key parameters include the Michaelis constant (K_m), which reflects substrate affinity, and the catalytic constant (k_cat), which represents the turnover rate. PEGylation can sometimes lead to a decrease in k_cat and an increase in K_m due to steric hindrance, but site-specific PEGylation aims to minimize these effects.
| Biomolecule | PEGylation Method | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | % Retained Activity | Reference |
| α-Chymotrypsin | Native | 0.05 | 55 | 1.1 x 10⁶ | 100% | [1] |
| Random (mPEG-NHS) | 0.19 | 27.5 | 1.4 x 10⁵ | ~13% | [1] | |
| Murine DHFR | Native | - | - | - | 100% | [2] |
| Site-specific (Azide-PEG via CuAAC) | - | - | - | ~100% | [2] |
Note: The data for α-Chymotrypsin is for a random PEGylation method, but it illustrates the potential impact on enzyme kinetics. The murine DHFR study demonstrates the high retention of activity with a site-specific click chemistry approach.
Antibody and Ligand Binding Affinity
For antibodies and other binding proteins, the primary function is to bind to a specific target. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful techniques to measure binding affinity (K_D) and the kinetics of association (k_a) and dissociation (k_d). Site-specific PEGylation away from the antigen-binding fragment (Fab) is crucial for preserving binding affinity.
| Biomolecule | PEGylation Method | K_D (nM) | k_a (1/Ms) | k_d (1/s) | % Retained Affinity | Reference |
| Fab (bevacizumab) | Native | 1.2 | 1.1 x 10⁶ | 1.3 x 10⁻³ | 100% | [3] |
| Site-specific (disulfide bridging) | 2.4 | 5.5 x 10⁵ | 1.3 x 10⁻³ | ~50% | ||
| scFv | Native | - | - | - | 100% | |
| Site-specific (C-terminal cysteine) | - | - | - | Comparable to native |
Note: These studies utilize site-specific methods other than azide-PEGylation but demonstrate the principle of high affinity retention with controlled conjugation.
Cell-Based Activity
For many therapeutic biomolecules like cytokines and growth factors, their function is to elicit a cellular response. This can be measured using cell-based assays that quantify outcomes such as cell proliferation, cytotoxicity, or the activation of specific signaling pathways.
| Biomolecule | Assay | Readout | Result of Azide-PEGylation | Reference |
| FGF2 | Cell Proliferation | Cell Viability | Retained mitogenic activity | |
| G-CSF | Cell Proliferation | Cell Viability | Retained proliferative activity | |
| Antibody | Cell Binding (Flow Cytometry) | Mean Fluorescence Intensity (MFI) | Maintained specific binding to cell surface antigen |
Key Functional Assays and Experimental Workflows
A multi-faceted approach employing a combination of the following assays is recommended to comprehensively confirm the activity of your this compound labeled biomolecule.
Enzyme Kinetic Assays
These assays are fundamental for PEGylated enzymes. They measure the rate of the enzymatic reaction at different substrate concentrations to determine key kinetic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is ideal for quantifying the binding affinity and kinetics of PEGylated antibodies, ligands, and receptors.
References
- 1. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Precision in Research: The Advantages of Monodisperse m-PEG13-azide
In the landscape of bioconjugation and drug development, precision and homogeneity are paramount. The use of polyethylene glycol (PEG) to modify therapeutic molecules, a process known as PEGylation, is a well-established strategy to improve solubility, stability, and pharmacokinetic profiles. However, the nature of the PEG reagent itself can significantly impact the final product's efficacy and reproducibility. This guide provides a comprehensive comparison of monodisperse m-PEG13-azide against its polydisperse counterparts, highlighting its distinct advantages for researchers, scientists, and drug development professionals.
The Monodisperse Advantage: A Leap in Uniformity and Predictability
The core advantage of monodisperse this compound lies in its defined molecular structure. Unlike polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths and molecular weights, monodisperse PEGs are single, pure compounds with a precise number of ethylene glycol units. This uniformity translates to several key benefits in research applications:
-
Enhanced Purity and Reproducibility: With a single molecular weight, monodisperse PEGs eliminate the batch-to-batch variability inherent in polydisperse mixtures. This ensures highly reproducible experimental results, a critical factor for regulatory approval and scientific publications.
-
Simplified and Accurate Characterization: The well-defined nature of monodisperse PEG conjugates allows for straightforward and precise analytical characterization using techniques like mass spectrometry and HPLC. In contrast, the heterogeneity of polydisperse PEG conjugates results in complex analytical profiles, making it challenging to determine the exact composition and purity of the final product.
-
Optimized Bioconjugation Efficiency: The defined structure of monodisperse this compound enables more efficient and predictable conjugation to biomolecules. The azide functional group facilitates highly specific and efficient "click chemistry" reactions with alkyne-containing molecules, leading to stable and well-defined bioconjugates.
-
Improved Pharmacokinetics and In Vivo Performance: The homogeneity of monodisperse PEGylated molecules leads to more predictable and favorable pharmacokinetic properties. Studies have shown that nanoparticles conjugated with monodisperse PEGs exhibit significantly longer blood circulation half-lives and enhanced accumulation in target tissues, such as tumors, compared to their polydisperse counterparts. This is attributed to a more uniform PEG layer that effectively reduces protein adsorption and clearance by the reticuloendothelial system.
Performance Comparison: Monodisperse vs. Polydisperse PEG
The superior performance of monodisperse PEGs is not merely theoretical. Experimental data consistently demonstrates their advantages in key performance metrics relevant to drug development and bioconjugation.
| Performance Metric | Monodisperse m-PEG-azide | Polydisperse PEG-azide | Key Advantages of Monodisperse PEG |
| Purity of Conjugate | High (>95%) | Variable, complex mixture | Homogeneous final product, simplified purification and analysis. |
| Characterization | Single, sharp peak in MS and HPLC | Broad, unresolved peaks | Unambiguous identification and quantification. |
| Reaction Efficiency | High and predictable | Variable, can be lower | Consistent and reproducible conjugation yields. |
| Protein Adsorption | Significantly reduced | Higher and more variable | Improved "stealth" properties and reduced immunogenicity. |
| Pharmacokinetics | Longer circulation half-life | Shorter circulation half-life | Enhanced therapeutic efficacy and reduced dosing frequency. |
| Tumor Accumulation | Increased | Lower | Improved targeting for cancer therapies. |
Visualizing the Process: From Conjugation to Cellular Uptake
To better illustrate the processes involved in utilizing this compound, the following diagrams, generated using Graphviz, depict a typical experimental workflow and a conceptual signaling pathway.
Caption: Workflow for conjugating an alkyne-modified peptide with this compound.
Caption: Pathway of an ADC with a monodisperse PEG linker for targeted drug delivery.
Experimental Protocols
To provide practical guidance, the following section details a general protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating this compound to an alkyne-modified peptide.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Peptide
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of CuSO4 in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution.
-
Add the this compound solution. A molar excess of the PEG-azide (e.g., 1.5 to 5 equivalents) is typically used to drive the reaction to completion.
-
Add the copper ligand solution. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants should be optimized for the specific peptide and application.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1 to 4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the PEG-peptide conjugate from unreacted reagents and byproducts.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for purification. The separation is based on the hydrophobicity of the molecules.
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the purified PEG-peptide conjugate.
-
Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to determine the molecular weight of the conjugate, confirming the successful addition of the PEG chain.
-
Analytical HPLC is used to assess the purity of the final product.
-
Note: This is a general protocol and may require optimization for specific peptides and applications. Factors such as reactant concentrations, reaction time, and temperature may need to be adjusted to achieve the desired outcome. For copper-sensitive applications, copper-free click chemistry methods, such as strain-promoted alkyne-azide cycloaddition (SPAAC), can be employed using a strained alkyne instead of a terminal alkyne.
Conclusion
The adoption of monodisperse this compound in research and drug development represents a significant step towards creating more homogeneous, well-defined, and effective therapeutic agents. The inherent precision of this reagent simplifies analytical characterization, enhances reproducibility, and ultimately leads to improved in vivo performance. For researchers seeking to optimize their bioconjugation strategies and advance the development of next-generation therapeutics, the advantages of monodisperse PEGs are clear and compelling.
M-PEG13-Azide in Bioconjugation: A Comparative Review of Applications and Performance
For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount in the design of effective bioconjugates. Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives functionalized with an azide group have become indispensable tools, particularly for applications leveraging "click chemistry." This guide provides a comprehensive literature review of the applications and outcomes associated with m-PEG13-azide, a mid-length PEG linker, and offers a comparative analysis against other PEG alternatives, supported by experimental data.
This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene glycol chain of 13 ethylene glycol units and a terminal azide group. This structure imparts favorable physicochemical properties, such as enhanced hydrophilicity and biocompatibility, while the azide moiety serves as a versatile handle for bioorthogonal conjugation reactions. The primary utility of this compound lies in its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable and specific linkage of molecules in complex biological environments.
Key Applications of this compound
The principal applications of this compound are centered around the construction of complex biomolecules where the PEG linker plays a crucial role in optimizing spatial orientation, solubility, and pharmacokinetic profiles.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of PROTAC efficacy. PEG linkers, including this compound, are frequently employed to modulate the distance and orientation between the two ligands, thereby facilitating the formation of a stable and productive ternary complex.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The length and composition of the linker influence the stability of the ADC in circulation and the efficiency of payload release at the target site. PEGylated linkers can enhance the solubility and stability of ADCs.
-
Protein and Peptide Modification: this compound is utilized for the site-specific PEGylation of proteins and peptides. This modification can improve the therapeutic properties of biomolecules by increasing their hydrodynamic radius, which in turn can extend their plasma half-life, reduce immunogenicity, and enhance their stability.
-
Surface Modification of Nanoparticles and Liposomes: The surface functionalization of drug delivery vehicles like nanoparticles and liposomes with PEG-azide allows for the subsequent attachment of targeting ligands or other functional molecules via click chemistry. This PEG layer also provides a "stealth" effect, reducing clearance by the reticuloendothelial system.
Performance Comparison of this compound with Other PEG Linkers
The length of the PEG linker is a critical parameter that must be optimized for each specific application. While direct head-to-head comparisons of this compound with a full range of other PEG linker lengths in a single study are not extensively available in the public literature, a review of existing data on the impact of PEG chain length allows for a comparative assessment.
Impact on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The linker length directly influences the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Pomalidomide | PEG | 4 | < 0.5 | >90 | H661 |
| BRD4 | Pomalidomide | PEG | 8 | > 5000 | < 20 | H661 |
| FAK | (S,R,S)-AHPC | Alkyl | 3 | 30 | - | Hepatocellular carcinoma |
Data synthesized from available literature. The table illustrates the significant impact of linker length on PROTAC potency. A short PEG linker (4 atoms) resulted in a highly potent PROTAC, while extending the PEG linker to 8 atoms dramatically reduced its efficacy. This highlights the necessity of fine-tuning the linker length for optimal ternary complex formation.
Influence on Pharmacokinetics of PEGylated Bioconjugates
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The molecular weight of the PEG chain is a key determinant of its in vivo behavior.
| Molecule Type | PEG Chain Length | Molecular Weight of PEG (kDa) | Elimination Half-life (t½) | Clearance |
| Peptide | - | 0 | Short | High |
| PEGylated Peptide | Short (e.g., PEG12) | ~0.5 | Moderately Increased | Reduced |
| PEGylated Protein | Long (e.g., PEG40) | 20 | Significantly Increased | Significantly Reduced |
This table provides a generalized comparison of the effect of PEG chain length on the pharmacokinetic parameters of bioconjugates. While specific data for this compound is not detailed, it is expected to offer a moderate increase in half-life and reduction in clearance, positioning it as a valuable tool for applications requiring a balance between improved pharmacokinetics and retaining the biological activity of the conjugated molecule, which can sometimes be hindered by very long PEG chains.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Modification
This protocol describes a general method for conjugating an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Add the THPTA stock solution to the CuSO4 stock solution in a 5:1 molar ratio to pre-complex the copper.
-
Add the CuSO4/THPTA complex to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Upon completion of the reaction, remove unreacted this compound and copper catalyst by size-exclusion chromatography or dialysis.
-
Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and purity.
-
Visualizing Experimental and Logical Workflows
Caption: Workflow for CuAAC-mediated bioconjugation.
Caption: PROTAC-induced protein degradation pathway.
Safety Operating Guide
Proper Disposal of m-PEG13-azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of m-PEG13-azide, a PEGylated compound containing a terminal azide group. The azide functional group requires specific disposal procedures to mitigate risks of toxicity and explosion.
I. Understanding the Hazards
The primary hazard associated with this compound stems from its azide component. While the polyethylene glycol (PEG) portion is generally considered low hazard, the azide group is acutely toxic and can be reactive.
Key Hazards:
-
High Acute Toxicity: Azides are highly toxic if swallowed, inhaled, or in contact with skin.[1][2][3] Symptoms of exposure can be severe and may include dizziness, weakness, headache, nausea, and in larger amounts, can lead to convulsions, loss of consciousness, and respiratory failure.[4]
-
Formation of Explosive Compounds: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a critical consideration for disposal, as contact with metal drainpipes or equipment can pose a significant explosion risk.
-
Reaction with Acids: Contact with acids will liberate highly toxic and volatile hydrazoic acid gas. Therefore, azide waste must never be mixed with acidic waste.
-
Thermal Instability: While sodium azide decomposes violently at high temperatures (around 275°C), it is important to avoid heating azide-containing compounds unless part of a controlled reaction.
II. Personal Protective Equipment (PPE) and Handling
When handling this compound and its waste, appropriate personal protective equipment must be worn at all times to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed regularly. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols can be generated, work in a certified chemical fume hood. |
III. Step-by-Step Disposal Procedure
All waste containing this compound, including dilute solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be disposed of as hazardous waste.
Step 1: Segregate Azide Waste
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
The container must be made of a compatible material (e.g., polyethylene) and should not have metal components that could come into contact with the waste.
-
Crucially, do not mix azide waste with other chemical waste streams, especially acidic waste.
Step 2: Label the Waste Container
-
The waste container must be clearly labeled as "Hazardous Waste - Contains Azide". Include the full chemical name (this compound) and any other components of the waste.
-
Ensure the container is kept securely closed when not in use.
Step 3: Waste Collection
-
Aqueous Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. NEVER pour azide-containing solutions down the drain.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in the same designated hazardous waste container or a separate, clearly labeled solid waste container for azides.
-
Empty Containers: The original container of this compound, even if empty, may contain product residue and must be disposed of as hazardous waste. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the azide waste. Follow all institutional guidelines for hazardous waste disposal.
IV. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels for a large spill.
-
Use non-metallic tools (e.g., plastic scoop) to collect the absorbed material.
-
Place the collected material into the designated hazardous waste container for azides.
-
Clean the spill area with a soap and water solution, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
V. Chemical Deactivation (for Trained Personnel Only)
In some cases, chemical deactivation of the azide may be possible before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting, typically within a fume hood. A common method for destroying inorganic azides is through treatment with nitrous acid.
This procedure is provided for informational purposes and should not be attempted without specific training and institutional approval.
-
The azide solution is placed in a three-necked flask equipped with a stirrer and a dropping funnel within a chemical fume hood.
-
An aqueous solution of sodium nitrite is added with stirring.
-
A dilute acid (e.g., sulfuric acid) is then slowly added to the solution to generate nitrous acid in situ, which reacts with the azide.
This process generates toxic nitric oxide gas and must be performed with extreme caution in a well-ventilated fume hood.
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG13-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of m-PEG13-azide, a PEG-based PROTAC linker. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
This compound is utilized in the synthesis of PROTACs and is a valuable tool in click chemistry.[1] Like other organic azides, it is an energetic compound that requires careful handling to mitigate risks of toxicity and potential explosive decomposition under certain conditions.[2][3]
I. Personal Protective Equipment (PPE) and Engineering Controls
Consistent and proper use of PPE is the most critical line of defense when handling azide compounds.[3] The following table summarizes the recommended PPE and essential engineering controls.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves are standard. For higher toxicity risks, silver shield gloves worn under nitrile gloves are recommended.[2] | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against accidental splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory. For potential exposure to liquid suspensions or dry particles, additional protective clothing like Tyvek sleeves or gowns is recommended. | Prevents skin contact with the azide compound. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a respirator may be necessary. | Minimizes inhalation of potentially harmful substances. |
| Engineering Controls | All manipulations should be performed in a certified chemical fume hood. A blast shield is required for all azides that are known or expected to be explosive. | Minimizes inhalation exposure and provides protection from potential explosions. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Review:
-
Before beginning work, thoroughly review this guide and the Safety Data Sheet (SDS) for similar azide compounds.
-
Ensure that a properly functioning chemical fume hood, eyewash station, and safety shower are readily accessible.
-
Line the work surface with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
To prevent friction and potential explosions, use plastic, ceramic, or Teflon-coated spatulas when handling the solid compound. Never use metal spatulas.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Reaction Setup and Execution:
-
Conduct all reactions within a certified chemical fume hood.
-
Avoid using ground glass joints, as the friction can potentially cause an explosion.
-
If heating is necessary, use a controlled heating source and monitor the reaction temperature closely. Avoid excessive heat.
4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.
III. Disposal Plan: Managing this compound Waste
Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive heavy metal azides.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.
-
Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.
-
Do not mix azide waste with acidic waste.
2. Deactivation of Azide Waste (for dilute solutions):
-
For dilute solutions (5% or less), chemical deactivation can be performed. This process should only be carried out by trained personnel in a chemical fume hood.
-
A common method involves the reaction with nitrous acid, which is generated in situ from sodium nitrite and an acid. However, a safer and more common laboratory-scale method for organic azides is reduction using triphenylphosphine (Staudinger reaction).
Experimental Protocol for Staudinger Reduction of this compound Waste:
-
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
-
Procedure:
-
Conduct the entire procedure in a certified chemical fume hood, behind a blast shield.
-
If the azide waste is concentrated, dilute it with an anhydrous aprotic solvent like THF.
-
With vigorous stirring, slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the azide) in THF to the azide solution at room temperature.
-
A slight exotherm and evolution of nitrogen gas may be observed.
-
Continue to stir the reaction mixture at room temperature for a minimum of 2 hours to ensure the reaction is complete.
-
The resulting mixture, now containing the much less hazardous amine and triphenylphosphine oxide, should be collected in a dedicated hazardous waste container for organic waste.
-
Decontaminate all glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the same hazardous waste container.
-
3. Final Disposal:
-
All deactivated and collected waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill (in a fume hood) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert chemical absorbent. Collect the absorbent material into a hazardous waste container. Clean the spill area with a decontaminating solution and then with soap and water. |
| Large Spill (outside a fume hood) | Evacuate the laboratory immediately and alert others. Close the laboratory door to contain the spill. Contact your institution's EH&S or emergency response team. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
